molecular formula C11H12F3N3O3 B15573103 THS-044

THS-044

Número de catálogo: B15573103
Peso molecular: 291.23 g/mol
Clave InChI: XUPDNGHJBHPAKD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

THS-044 is a useful research compound. Its molecular formula is C11H12F3N3O3 and its molecular weight is 291.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-[2-nitro-4-(trifluoromethyl)phenyl]morpholin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O3/c12-11(13,14)8-1-2-9(10(7-8)17(18)19)15-16-3-5-20-6-4-16/h1-2,7,15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPDNGHJBHPAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of THS-044 on HIF2α

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which the small molecule THS-044 inhibits the function of Hypoxia-Inducible Factor 2α (HIF2α), a critical transcription factor implicated in various pathologies, including clear cell renal cell carcinoma. This document details the allosteric mode of inhibition, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Allosteric Inhibition of HIF2α-ARNT Heterodimerization

Hypoxia-Inducible Factors (HIFs) are heterodimeric transcription factors essential for the cellular response to low oxygen levels (hypoxia). The active complex consists of an oxygen-sensitive α-subunit (such as HIF2α) and a constitutively expressed β-subunit, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This dimerization is a prerequisite for DNA binding and the subsequent transcription of target genes that regulate processes like angiogenesis and cell proliferation.[1][2]

This compound functions as a potent and selective allosteric inhibitor of HIF2α.[2][3] It does not bind to the active site or the dimerization interface directly. Instead, it occupies a pre-existing, solvent-inaccessible internal cavity within the C-terminal Per-ARNT-Sim (PAS) B domain of the HIF2α subunit.[1][2][4][5][6] This internal pocket is a unique feature of HIF2α, as the highly related HIF1α isoform lacks a comparable binding site, which forms the basis for this compound's selectivity.[2][3]

Binding of this compound to this internal cavity induces subtle conformational changes in the HIF2α PAS-B domain.[1] These structural perturbations propagate across the protein to the heterodimerization interface, ultimately weakening the interaction between HIF2α and its partner, ARNT.[1][2] By destabilizing the HIF2α-ARNT complex, this compound effectively prevents the formation of the active transcription factor, leading to the inhibition of HIF2α-mediated gene expression.[2][3]

Quantitative Data Summary

The interaction between this compound and HIF2α, and its subsequent effect on heterodimerization, have been quantified through various biophysical assays. The key findings are summarized below.

ParameterValueMethodSignificanceReference
KD (this compound : HIF2α PAS-B)2 µMIsothermal Titration Calorimetry (ITC)Demonstrates direct, micromolar affinity binding of this compound to the isolated HIF2α PAS-B domain.[1][7]
Stoichiometry (this compound : HIF2α PAS-B)1:1Isothermal Titration Calorimetry (ITC)Confirms that one molecule of this compound binds to one molecule of the HIF2α PAS-B domain.[1]
KD (HIF2α PAS-B : ARNT PAS-B)120 µM(Not Specified)Baseline affinity of the interaction between the isolated PAS-B domains of HIF2α and ARNT without the inhibitor.[7]
KD (HIF2α PAS-B : ARNT PAS-B) with this compound 400 µM(Not Specified)Demonstrates that this compound binding to HIF2α PAS-B reduces its affinity for ARNT PAS-B by more than 3-fold, thus inhibiting heterodimerization.[7]
Selectivity Does not bind to HIF1α or ARNT PAS-B domains.NMR-based screeningHighlights the specificity of this compound for the HIF2α subunit.[1][7]

Signaling Pathway and Inhibitory Mechanism

The following diagram illustrates the HIF2α signaling pathway under hypoxic conditions and the mechanism of inhibition by this compound.

HIF2a_Pathway_Inhibition cluster_0 Normal Hypoxic Response cluster_1 Inhibition by this compound HIF2a_unbound HIF2α Dimer HIF2α-ARNT Heterodimer HIF2a_unbound->Dimer Dimerization ARNT ARNT ARNT->Dimer HRE Hypoxia Response Element (DNA) Dimer->HRE Binds Transcription Target Gene Transcription HRE->Transcription Activates THS044 This compound HIF2a_bound HIF2α-THS-044 Complex THS044->HIF2a_bound Binds to internal cavity No_Dimer Dimerization Inhibited HIF2a_bound->No_Dimer Prevents ARNT2 ARNT ARNT2->No_Dimer No_Transcription No Transcription No_Dimer->No_Transcription

Caption: Mechanism of this compound action on the HIF2α signaling pathway.

Experimental Protocols

The characterization of this compound and its mechanism of action relies on several key biophysical and biochemical assays. Detailed methodologies are provided below.

NMR-Based Small Molecule Library Screening

This method was used to identify initial fragment hits that bind to the HIF2α PAS-B domain.[1]

Objective: To identify small molecules that bind to the target protein by observing chemical shift perturbations in the protein's NMR spectrum upon ligand binding.

Methodology:

  • Protein Preparation: Express and purify ¹⁵N-isotopically labeled HIF2α PAS-B domain. Prepare a ~200 µM protein solution in a suitable NMR buffer (e.g., phosphate (B84403) buffer, pH 7.0, with 5% D₂O).

  • Library Screening: A library of small molecule fragments is screened. Compounds are typically added to the protein solution at a concentration of 50-200 µM.

  • Data Acquisition: A series of 2D ¹⁵N-¹H Heteronuclear Single Quantum Coherence (HSQC) spectra are acquired for the protein alone and in the presence of each library compound.

  • Data Analysis: The spectra are overlaid and compared. A significant change (perturbation) in the chemical shift of specific amide peaks in the protein's spectrum upon addition of a compound indicates a binding event. The residues with perturbed peaks can be mapped onto the protein structure to identify the binding site.

  • Counterscreening: To ensure specificity, hit compounds are also screened against ¹⁵N-labeled ARNT PAS-B and HIF1α PAS-B domains. A lack of chemical shift perturbation indicates selective binding to HIF2α PAS-B.[1]

NMR_Screening_Workflow start Start protein_prep Prepare ¹⁵N-labeled HIF2α PAS-B start->protein_prep hs_qc_apo Acquire ¹⁵N-¹H HSQC Spectrum (Apo) protein_prep->hs_qc_apo add_ligand Add Small Molecule from Library hs_qc_apo->add_ligand hs_qc_bound Acquire ¹⁵N-¹H HSQC Spectrum (Bound) add_ligand->hs_qc_bound compare Compare Spectra (Apo vs. Bound) hs_qc_bound->compare perturbation Chemical Shift Perturbation? compare->perturbation hit Binding Hit Identified perturbation->hit Yes no_hit No Binding perturbation->no_hit No Proteolysis_Workflow cluster_0 Control cluster_1 Test start Start prep_protein Purified HIF2α PAS-B start->prep_protein split Divide into two samples prep_protein->split add_vehicle Add Vehicle split->add_vehicle add_ths044 Add this compound split->add_ths044 add_trypsin_c Add Trypsin add_vehicle->add_trypsin_c incubate_c Incubate & Sample over time add_trypsin_c->incubate_c sds_page Analyze all samples by SDS-PAGE incubate_c->sds_page add_trypsin_t Add Trypsin add_ths044->add_trypsin_t incubate_t Incubate & Sample over time add_trypsin_t->incubate_t incubate_t->sds_page analyze Compare Digestion Patterns sds_page->analyze result Result: This compound protects HIF2α from degradation analyze->result

References

In-Depth Technical Guide: Binding Affinity of THS-044 to HIF2α PAS-B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the small molecule THS-044 to the PAS-B domain of Hypoxia-Inducible Factor 2α (HIF2α). This document details the quantitative binding data, the experimental protocols used for its determination, and the broader context of the HIF2α signaling pathway.

Core Data: Binding Affinity

The interaction between this compound and the HIF2α PAS-B domain has been quantitatively characterized, revealing a stable complex. This interaction is specific, with this compound showing no binding to the PAS-B domains of either HIF1α or ARNT.[1][2]

CompoundTarget DomainBinding Constant (KD)Stoichiometry
This compoundHIF2α PAS-B2 µM1:1

Experimental Protocols

The primary method used to determine the binding affinity of this compound to HIF2α PAS-B was Isothermal Titration Calorimetry (ITC).[1][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy was also employed to characterize the complex and its exchange kinetics.[1][3][4]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the accurate determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters.

Methodology:

  • Sample Preparation: A solution of the wild-type HIF2α PAS-B domain at a concentration of 500 µM was prepared.[1] A separate solution of this compound at a concentration of 50 µM was also prepared.[1]

  • Titration: The HIF2α PAS-B solution was titrated into the this compound solution using a VP-ITC instrument (MicroCal).[1]

  • Data Analysis: The heat of dilution was determined by titrating the protein into a buffer solution without the compound and subtracted from the experimental data.[1] The resulting data were then fit to a single-site binding model using Origin software to calculate the dissociation constant (KD).[1]

Signaling Pathway and Experimental Workflow

HIF2α Signaling Pathway

Under hypoxic conditions, the HIF2α subunit is stabilized and translocates to the nucleus. Here, it dimerizes with the Aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β.[5][6][7] This heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[5][7] These genes are involved in critical processes such as angiogenesis, erythropoiesis, and cell metabolism.[5][6] this compound binds to a cavity within the PAS-B domain of HIF2α, allosterically modulating the interaction with ARNT.[1][8]

HIF2a_Signaling_Pathway cluster_cytoplasm Cytoplasm (Normoxia) cluster_hypoxia Cytoplasm (Hypoxia) cluster_nucleus Nucleus HIF2a_normoxia HIF2α VHL VHL E3 Ligase HIF2a_normoxia->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF2a_normoxia Degradation HIF2a_hypoxia HIF2α (stabilized) THS044 This compound HIF2a_hypoxia->THS044 Binding HIF2a_nuc HIF2α HIF2a_hypoxia->HIF2a_nuc Translocation HIF2_complex HIF2α-ARNT Heterodimer HIF2a_nuc->HIF2_complex ARNT ARNT ARNT->HIF2_complex HRE Hypoxia-Response Element (HRE) HIF2_complex->HRE Binding Target_Genes Target Gene Transcription HRE->Target_Genes Activation

Caption: HIF2α signaling pathway under normoxic and hypoxic conditions, and the intervention of this compound.

Experimental Workflow for Binding Affinity Determination

The workflow for determining the binding affinity of this compound to HIF2α PAS-B involves protein expression and purification, followed by biophysical characterization using ITC and NMR.

Experimental_Workflow Protein_Expression Expression of HIF2α PAS-B Protein_Purification Purification of HIF2α PAS-B Protein_Expression->Protein_Purification ITC_Experiment Isothermal Titration Calorimetry (ITC) Protein_Purification->ITC_Experiment NMR_Spectroscopy NMR Spectroscopy Protein_Purification->NMR_Spectroscopy Compound_Prep Preparation of this compound Solution Compound_Prep->ITC_Experiment Compound_Prep->NMR_Spectroscopy Data_Analysis Data Analysis and K_D Determination ITC_Experiment->Data_Analysis NMR_Spectroscopy->Data_Analysis Confirmatory Data

Caption: Workflow for determining the binding affinity of this compound to HIF2α PAS-B.

References

THS-044: A Technical Guide to its Function as a Modulator of HIF-2α/ARNT Dimerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of THS-044, a small molecule modulator that targets the hypoxia-inducible factor 2α (HIF-2α). It details the compound's mechanism of action, biophysical interaction data, and the experimental protocols used for its characterization. This guide is intended to serve as a resource for professionals in biomedical research and drug development investigating the HIF signaling pathway.

Introduction: Targeting the HIF-2α Pathway

Hypoxia-inducible factors (HIFs) are heterodimeric transcription factors that are central to the cellular response to low oxygen levels (hypoxia).[1][2] The active complex consists of an oxygen-sensitive α-subunit (e.g., HIF-1α or HIF-2α) and a stable β-subunit, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[2] Under hypoxic conditions, often prevalent in solid tumors, HIF-α subunits are stabilized, translocate to the nucleus, and dimerize with ARNT.[3][4] This dimerization is a prerequisite for binding to Hypoxia Response Elements (HREs) on DNA and activating the transcription of genes involved in angiogenesis, cell proliferation, and metabolism, such as VEGF and cyclin D1.[4][5]

The HIF-2α isoform, in particular, has been identified as a key oncogenic driver in various cancers, most notably in clear cell renal cell carcinoma (ccRCC), where inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene leads to its constitutive stabilization.[4][5] Consequently, inhibiting the formation of the transcriptionally active HIF-2α/ARNT dimer represents a promising therapeutic strategy.[3] this compound emerged from early research as a tool compound that validates this approach by directly interfering with this protein-protein interaction.[1][6]

Mechanism of Action of this compound

This compound functions as an allosteric modulator of the HIF-2α/ARNT heterodimer. Its mechanism is not based on competitive inhibition at the dimerization interface but rather on binding to a distinct site within the HIF-2α subunit.

  • Binding Site: this compound binds to a large, internal, and previously unexpected cavity within the C-terminal Per-ARNT-Sim (PAS-B) domain of HIF-2α.[1][7]

  • Conformational Stabilization: The binding of this compound to this internal pocket stabilizes the folded state of the HIF-2α PAS-B domain.[1][2][8] This stabilization has been demonstrated through experiments showing protection from proteolysis and enhanced stability in deuterium (B1214612) exchange measurements.[1][2]

  • Dimerization Disruption: By binding within the HIF-2α PAS-B domain, this compound allosterically modulates the affinity of the HIF-2α:ARNT PAS-B interaction.[1] It weakens the heterodimer, making the formation of the active transcriptional complex less favorable.[1][2][8]

  • Selectivity: this compound is selective for HIF-2α, showing no binding interaction with the PAS-B domains of either HIF-1α or ARNT.[1][8] This specificity was crucial in establishing HIF-2α as a distinct, druggable target.

cluster_0 Normal HIF-2α Pathway (Hypoxia) cluster_1 Inhibition by this compound HIF2a_stabilized Stabilized HIF-2α Dimer HIF-2α/ARNT Heterodimer HIF2a_stabilized->Dimer Dimerization ARNT ARNT ARNT->Dimer HRE HRE Binding (DNA) Dimer->HRE Transcription Gene Transcription (e.g., VEGF, Cyclin D1) HRE->Transcription THS044 This compound HIF2a_bound HIF-2α PAS-B THS044->HIF2a_bound Binds to internal cavity NoDimer Dimerization Inhibited HIF2a_bound->NoDimer Allosteric Modulation ARNT_i ARNT ARNT_i->NoDimer

Caption: HIF-2α pathway and this compound inhibition mechanism.

Quantitative Data and Biophysical Parameters

The interaction of this compound with HIF-2α and its effect on dimerization have been quantified using various biophysical techniques. The key data are summarized below.

Table 1: Binding Affinity of this compound to HIF-2α PAS-B

Parameter Value Method Stoichiometry Reference

| Dissociation Constant (KD) | 2 μM | Isothermal Titration Calorimetry (ITC), NMR | 1:1 |[1][2][8] |

Table 2: Effect of this compound on HIF-2α/ARNT PAS-B Heterodimerization

Condition Dissociation Constant (KD) Method Fold Change Reference
Without this compound 120 μM NMR Titration - [1][2][8]

| With this compound | 400 μM | NMR Titration | 3.3x weaker |[1][2][8] |

Experimental Protocols

The characterization of this compound involved several key biophysical and biochemical assays. The detailed methodologies for these experiments are outlined below.

ITC is used to directly measure the heat changes that occur upon binding, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters.

Protocol:

  • Sample Preparation: Purified wild-type HIF-2α PAS-B domain protein is dialyzed extensively against the ITC buffer. This compound is dissolved in the final dialysis buffer to minimize buffer mismatch effects.

  • Instrument Setup: The sample cell is filled with the HIF-2α PAS-B protein solution (e.g., at a concentration of 50-100 μM). The injection syringe is loaded with a solution of this compound (e.g., 1-2 mM).

  • Titration: A series of small injections (e.g., 5-10 μL) of the this compound solution are made into the sample cell containing the protein solution while stirring.

  • Data Acquisition: The heat released or absorbed after each injection is measured by the calorimeter.

  • Data Analysis: The resulting data (heat change per injection) are plotted against the molar ratio of ligand to protein. The curve is then fitted to a suitable binding model (e.g., a one-site binding model) to derive the KD and stoichiometry.

cluster_workflow ITC Experimental Workflow Prep Prepare Protein (HIF-2α) & Ligand (this compound) in matched buffer Load Load Protein into Sample Cell Prep->Load Syringe Load Ligand into Injection Syringe Prep->Syringe Titrate Inject Ligand into Cell in small aliquots Load->Titrate Syringe->Titrate Measure Measure heat change after each injection Titrate->Measure Analyze Plot heat vs. molar ratio and fit data to model Measure->Analyze Result Determine K_D, Stoichiometry (n) Analyze->Result

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Nuclear Magnetic Resonance (NMR) spectroscopy was used to monitor the disruption of the HIF-2α/ARNT PAS-B heterodimer by this compound at the atomic level.

Protocol:

  • Protein Labeling: The ARNT PAS-B domain is isotopically labeled with 15N by expressing the protein in minimal media containing 15NH4Cl as the sole nitrogen source. The HIF-2α PAS-B domain remains unlabeled.

  • Sample Preparation: A series of NMR samples are prepared containing a fixed concentration of 15N-labeled ARNT PAS-B (e.g., 100-200 μM) and varying concentrations of unlabeled HIF-2α PAS-B (e.g., 0-800 μM). This titration is performed in the absence and presence of a saturating concentration of this compound (e.g., 500 μM).

  • NMR Data Acquisition: 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectra are acquired for each sample. These spectra show a peak for each N-H group in the labeled ARNT protein.

  • Data Analysis: The binding of unlabeled HIF-2α to 15N-ARNT causes chemical shift perturbations (movement) or broadening of specific peaks in the HSQC spectrum of ARNT. By monitoring the changes in these peaks as a function of HIF-2α concentration, a binding isotherm can be generated.

  • KD Calculation: The binding isotherms generated with and without this compound are fitted to determine the dissociation constant (KD) for the PAS-B heterodimer in both states, thereby quantifying the disruptive effect of the compound.[1]

cluster_workflow NMR Dimerization Assay Workflow Label Express & Purify 15N-labeled ARNT PAS-B Prepare Prepare NMR samples: - Fixed [15N-ARNT] - Titrate [unlabeled HIF-2α] - With & Without this compound Label->Prepare Acquire Acquire 1H-15N HSQC Spectra for each sample Prepare->Acquire Analyze Monitor chemical shift perturbations of ARNT peaks Acquire->Analyze Fit Generate binding isotherms and fit data Analyze->Fit Result Calculate K_D for dimerization +/- this compound Fit->Result

Caption: Workflow for NMR-based heterodimer disruption assay.

This assay is used to assess the conformational stability of a protein. Ligand binding often stabilizes the protein structure, making it more resistant to cleavage by proteases like trypsin.

Protocol:

  • Sample Preparation: Two samples of purified wild-type HIF-2α PAS-B are prepared. One sample is incubated with this compound (e.g., at a 2:1 molar excess), while the other is incubated with vehicle (e.g., DMSO) as an unliganded control.

  • Protease Digestion: A small amount of trypsin is added to both samples to initiate proteolysis. The reaction is allowed to proceed at a controlled temperature.

  • Time-Course Sampling: Aliquots are taken from each reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately quenched by adding a protease inhibitor or SDS-PAGE loading buffer.

  • Analysis by SDS-PAGE: The samples from each time point are run on an SDS-PAGE gel and stained (e.g., with Coomassie Blue).

  • Interpretation: The degradation pattern of the protein is compared between the this compound-bound and unliganded states. A slower rate of degradation and the persistence of the full-length protein band in the presence of this compound indicates that the ligand binding stabilizes the protein's conformation.[2][9]

Conclusion and Significance

This compound was a seminal tool compound in the field of HIF-2α research. The characterization of its binding to a novel allosteric pocket within the HIF-2α PAS-B domain provided the first direct evidence that the HIF-2α/ARNT protein-protein interaction was a druggable interface.[1] While this compound itself has modest potency, with effects on dimerization observed in the micromolar range, the structural and mechanistic insights it provided were critical.[1][8] This foundational work paved the way for structure-activity relationship (SAR)-based optimization, ultimately leading to the development of highly potent and selective clinical candidates, such as Belzutifan (PT2977), which validate HIF-2α as a transformative therapeutic target for diseases like renal cell carcinoma.[4] The experimental framework used to characterize this compound remains a cornerstone for the evaluation of new HIF-2α inhibitors.

References

understanding the chemical structure of THS-044

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure and Activity of THS-044

Introduction

This compound is a small molecule modulator identified as an antagonist of the Hypoxia-Inducible Factor 2α (HIF-2α) transcription factor. It functions by binding to the Per-ARNT-Sim (PAS) B domain of HIF-2α, thereby disrupting its crucial heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This allosteric inhibition of the HIF-2α/ARNT protein-protein interaction prevents the transcription of hypoxia-inducible genes, which are implicated in the progression of certain cancers, such as clear-cell renal cell carcinoma. This guide provides a detailed overview of the chemical properties, mechanism of action, and experimental characterization of this compound.

Chemical Structure and Properties

This compound is a bicyclic compound specifically designed to bind HIF-2α PAS-B. It does not show significant interaction with the corresponding PAS-B domains of HIF-1α or ARNT.[1][2]

  • Molecular Formula : C₁₁H₁₂F₃N

  • Molecular Weight : 291.23 g/mol [3]

  • CAS Number : 62054-67-5[3]

  • Chemical Name : (E)-4-(4-aminobut-2-en-2-yl)-1,2-difluorobenzene (Note: The exact IUPAC name is not explicitly available in the search results; this name is inferred from the available structure. The structure provided in the literature is the definitive identifier.)

  • SMILES String : (Note: A canonical SMILES string cannot be definitively generated without the exact chemical structure representation.)

(Image of the chemical structure of this compound can be found in the cited articles) [1][4]

Mechanism of Action: Allosteric Inhibition of HIF-2

Under hypoxic conditions, the HIF-2α subunit is stabilized and translocates to the nucleus. There, it dimerizes with its partner, ARNT (also known as HIF-1β), forming an active transcription factor complex.[5] This complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, driving their expression.[2][5]

This compound exerts its inhibitory effect by binding to a large, preformed internal cavity within the HIF-2α PAS-B domain.[1][6] This binding event induces conformational changes that allosterically weaken the affinity of the HIF-2α/ARNT heterodimer.[1][2] By preventing the stable formation of this complex, this compound effectively blocks the downstream transcriptional activity of HIF-2.[2]

HIF_Signaling_Pathway cluster_cytoplasm Cytoplasm (Normoxia) cluster_nucleus Nucleus (Hypoxia) HIF2a_normoxia HIF-2α PHD PHDs HIF2a_normoxia->PHD O2 VHL VHL E3 Ligase HIF2a_normoxia->VHL Recognition PHD->HIF2a_normoxia Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF2a_normoxia Degradation HIF2a_hypoxia HIF-2α HIF2_complex HIF-2α/ARNT Heterodimer HIF2a_hypoxia->HIF2_complex ARNT ARNT ARNT->HIF2_complex HIF2_complex->HIF2a_hypoxia Disrupts Dimerization HRE HRE (DNA) HIF2_complex->HRE TargetGenes Target Gene Transcription HRE->TargetGenes THS044 This compound THS044->HIF2a_hypoxia Binds to PAS-B Domain Cytoplasm_HIF HIF-2α Cytoplasm_HIF->HIF2a_hypoxia Stabilization & Nuclear Translocation

Caption: HIF-2 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The interaction of this compound with HIF-2α and its effect on heterodimerization have been quantified using various biophysical techniques.[1] The key findings are summarized below.

ParameterDescriptionValueMethod
K D (this compound : HIF-2α PAS-B) Dissociation constant for this compound binding to the HIF-2α PAS-B domain.2 μMIsothermal Titration Calorimetry (ITC)
K D (HIF-2α : ARNT) Dissociation constant for the wild-type PAS-B heterodimer in the absence of this compound.120 μMNMR Spectroscopy
K D (HIF-2α : ARNT) + this compound Dissociation constant for the wild-type PAS-B heterodimer in the presence of this compound.400 μMNMR Spectroscopy

Experimental Protocols

The characterization of this compound involved a multi-step experimental workflow, from initial screening to detailed biophysical and structural analysis.[1]

Experimental_Workflow Screening 1. Small Molecule Library Screening (NMR) SAR 2. SAR Optimization Screening->SAR Identified Leads Binding 3. Binding Affinity (Isothermal Titration Calorimetry) SAR->Binding Optimized Compound (this compound) Stabilization 4. Protein Stabilization Assays Binding->Stabilization Disruption 5. Heterodimer Disruption (NMR Titration) Binding->Disruption Proteolysis Limited Trypsin Proteolysis Stabilization->Proteolysis H_D_Exchange 2H Deuterium Exchange Stabilization->H_D_Exchange Structure 6. Structural Analysis (X-ray Crystallography) Disruption->Structure

Caption: Experimental workflow for the characterization of this compound.
NMR-Based Screening and Titration

  • Screening : Ligand binding to HIF-2α PAS-B was initially identified using ¹⁵N/¹H Heteronuclear Single Quantum Correlation (HSQC)-based screening of a small-molecule library.[1]

  • Heterodimer Disruption Assay : To quantify the effect of this compound on heterodimer affinity, ¹⁵N/¹H HSQC spectra were collected. Samples were prepared with a constant concentration of ¹⁵N-labeled ARNT PAS-B (200 μM) and increasing concentrations of unlabeled HIF-2α PAS-B (0–800 μM). This titration was performed in both the absence and presence of this compound (at a 100 μM excess over the HIF-2α PAS-B concentration to ensure saturation). The relative amounts of the PAS-B heterodimer were determined by monitoring the peak intensities of ¹⁵N-ARNT PAS-B as a function of HIF-2α PAS-B concentration, and the data were fit to a binding model to determine the dissociation constant (K D).[1][7]

Isothermal Titration Calorimetry (ITC)

The binding affinity of this compound to the wild-type HIF-2α PAS-B domain was measured directly via ITC.[1][4] This technique measures the heat released or absorbed during the binding event, allowing for the determination of binding affinity (K D), stoichiometry (n), and enthalpy (ΔH). The experiment confirmed a 1:1 binding stoichiometry with a K D of 2 μM.[1]

Limited Trypsin Proteolysis

This assay was used to assess the conformational stability of HIF-2α PAS-B upon ligand binding.

  • Protocol : Samples of HIF-2α PAS-B, both with and without a saturating concentration of this compound, were subjected to digestion by trypsin. The reaction was monitored over time by taking aliquots and analyzing them via SDS-PAGE.

  • Result : In the absence of the ligand, the protein was completely degraded by trypsin. However, when bound to this compound, the HIF-2α PAS-B domain was protected from extensive proteolysis, indicating that ligand binding stabilizes the folded state of the protein.[1][4]

X-ray Crystallography

To determine the precise binding mode of this compound, co-crystallization trials were performed.

  • Protocol : A stabilized mutant heterodimer (PAS-B) was used to obtain high-resolution crystals. The this compound–PAS-B heterodimer co-crystals were obtained by maintaining a 100 μM excess of the compound throughout the crystallization process. Diffraction data were collected, and the structure was solved by molecular replacement.[1]

  • Result : The crystal structure, resolved at 1.6 Å, confirmed that this compound binds within the internal cavity of the HIF-2α PAS-B* domain, a site that is otherwise filled with water molecules.[1][8] The primary interactions are dominated by van der Waals contacts, with a few specific hydrogen bonds stabilizing the complex.[1][8]

References

In-depth Technical Guide: Early Research Applications of THS-044

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of THS-044 in Hypoxia Research

This compound is a pioneering small molecule instrumental in the early research of hypoxia-inducible factor 2α (HIF-2α) inhibition. It functions as a modulator of the protein-protein interaction between HIF-2α and its dimerization partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). By specifically binding to the Per-ARNT-Sim (PAS) B domain of HIF-2α, this compound allosterically disrupts the formation of the functional HIF-2α/ARNT heterodimer. This inhibitory action has paved the way for investigating the therapeutic potential of targeting the HIF-2 pathway in various pathologies, notably in clear cell renal cell carcinoma (ccRCC), where the von Hippel-Lindau (VHL) tumor suppressor is frequently inactivated, leading to constitutive HIF-2α stabilization and activity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical studies of this compound.

Parameter Value Experimental Context Reference
Binding Affinity (KD) to HIF-2α PAS-B2 µMIsothermal Titration Calorimetry (ITC)[1]
HIF-2α/ARNT Heterodimer Dissociation Constant (KD) (without this compound)120 µMNuclear Magnetic Resonance (NMR) Spectroscopy[1]
HIF-2α/ARNT Heterodimer Dissociation Constant (KD) (with this compound)400 µMNuclear Magnetic Resonance (NMR) Spectroscopy[1]

Table 1: Biochemical and Biophysical Parameters of this compound

Cell Line Assay Type Target Gene Observed Effect Quantitative Data Reference
786-O (human renal cell carcinoma)Quantitative PCR (qPCR)VEGF, PAI-1, Cyclin D1Dose-dependent reduction in mRNA expressionSpecific IC50 values not provided in initial studies.
Hep3B (human hepatocellular carcinoma)Reporter Gene AssayHypoxia-Responsive Element (HRE) - LuciferaseInhibition of hypoxia-induced reporter activitySpecific IC50 values not provided in initial studies.

Table 2: Cellular Activity of this compound

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

This protocol outlines the determination of the binding affinity of this compound to the HIF-2α PAS-B domain.

Materials:

  • Purified recombinant human HIF-2α PAS-B domain

  • This compound

  • ITC Buffer: 50 mM Tris-HCl (pH 7.5), 17 mM NaCl, 5 mM DTT

  • Microcalorimeter (e.g., VP-ITC)

Procedure:

  • Prepare a 50 µM solution of the HIF-2α PAS-B domain in ITC buffer in the sample cell of the microcalorimeter.

  • Prepare a 500 µM solution of this compound in the same ITC buffer in the injection syringe.

  • Set the experiment temperature to 25°C.

  • Perform an initial injection of 2 µL of the this compound solution into the sample cell, followed by a series of 28 injections of 10 µL each, with a 180-second spacing between injections.

  • Record the heat changes upon each injection.

  • As a control, perform a separate titration of this compound into the ITC buffer alone to determine the heat of dilution.

  • Subtract the heat of dilution from the experimental data.

  • Analyze the integrated heat data using a single-site binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

NMR-Based Heterodimer Disruption Assay

This protocol describes the use of Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the effect of this compound on the disruption of the HIF-2α/ARNT PAS-B heterodimer.

Materials:

  • 15N-labeled purified recombinant human ARNT PAS-B domain

  • Unlabeled purified recombinant human HIF-2α PAS-B domain

  • This compound

  • NMR Buffer: 50 mM Tris-HCl (pH 7.5), 17 mM NaCl, 5 mM DTT in 90% H2O/10% D2O

  • NMR spectrometer equipped with a cryoprobe

Procedure:

  • Prepare a series of NMR samples containing a fixed concentration of 15N-ARNT PAS-B (e.g., 200 µM) and varying concentrations of unlabeled HIF-2α PAS-B (e.g., 0 to 800 µM).

  • Prepare a parallel set of samples with the same protein concentrations but also containing a saturating concentration of this compound (e.g., 100 µM in excess of the highest HIF-2α PAS-B concentration).

  • Acquire 1H-15N HSQC spectra for each sample.

  • Monitor the chemical shift perturbations of specific residues in the 15N-ARNT PAS-B spectrum upon titration with HIF-2α PAS-B, both in the absence and presence of this compound.

  • The fraction of bound 15N-ARNT PAS-B is determined by the extent of the chemical shift changes.

  • Plot the fraction of bound 15N-ARNT PAS-B as a function of the HIF-2α PAS-B concentration.

  • Fit the data to a binding isotherm to calculate the dissociation constant (KD) for the HIF-2α/ARNT interaction in the absence and presence of this compound.

Cellular Hypoxia-Responsive Element (HRE) Reporter Gene Assay

This protocol details a cell-based assay to measure the inhibitory effect of this compound on HIF-2α transcriptional activity.

Materials:

  • Hep3B cells (or other suitable cell line with a functional hypoxia response)

  • HRE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound

  • Hypoxia chamber (1% O2)

  • Luciferase assay reagent

Procedure:

  • Co-transfect Hep3B cells with the HRE-luciferase reporter plasmid and the control plasmid.

  • After 24 hours, seed the transfected cells into 96-well plates.

  • Treat the cells with a serial dilution of this compound for 2-4 hours.

  • Expose the cells to normoxic (21% O2) or hypoxic (1% O2) conditions for 16-24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

  • Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

  • Determine the dose-dependent inhibition of hypoxia-induced reporter gene activity by this compound and calculate the IC50 value.

Quantitative PCR (qPCR) for HIF-2 Target Gene Expression

This protocol describes the quantification of the effect of this compound on the mRNA levels of HIF-2 target genes.

Materials:

  • 786-O cells (VHL-deficient, expressing high levels of HIF-2α)

  • Cell culture medium and supplements

  • This compound

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

Procedure:

  • Culture 786-O cells to 70-80% confluency.

  • Treat the cells with a serial dilution of this compound for 18-24 hours.

  • Harvest the cells and extract total RNA.

  • Perform reverse transcription to synthesize cDNA.

  • Set up qPCR reactions with primers for the target genes and the housekeeping gene.

  • Perform qPCR and collect the cycle threshold (Ct) values.

  • Calculate the relative mRNA expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

  • Determine the dose-dependent reduction in target gene expression and calculate IC50 values if applicable.

Visualizations

THS044_Mechanism_of_Action cluster_HIF2_Activation Normal Hypoxic Response cluster_THS044_Inhibition Inhibition by this compound HIF-2α HIF-2α HIF-2α/ARNT Dimer HIF-2α/ARNT Dimer HIF-2α->HIF-2α/ARNT Dimer Dimerization ARNT ARNT ARNT->HIF-2α/ARNT Dimer HRE HRE HIF-2α/ARNT Dimer->HRE Binds to DNA Target Gene Transcription Target Gene Transcription HRE->Target Gene Transcription Activates This compound This compound HIF-2α_bound HIF-2α This compound->HIF-2α_bound Binds to PAS-B domain No Dimerization No Dimerization HIF-2α_bound->No Dimerization Prevents Dimerization No Target Gene Transcription No Target Gene Transcription No Dimerization->No Target Gene Transcription ARNT_unbound ARNT

Caption: Mechanism of this compound action on the HIF-2α signaling pathway.

ITC_Workflow cluster_Preparation Sample Preparation cluster_Experiment ITC Experiment cluster_Analysis Data Analysis Prepare Protein Prepare HIF-2α PAS-B in ITC Buffer Load Cell Load Protein into Sample Cell Prepare Protein->Load Cell Prepare Ligand Prepare this compound in ITC Buffer Load Syringe Load this compound into Syringe Prepare Ligand->Load Syringe Titration Perform Titration Injections Load Cell->Titration Load Syringe->Titration Measure Heat Measure Heat Change Titration->Measure Heat Integrate Peaks Integrate Heat Peaks Measure Heat->Integrate Peaks Fit Data Fit to Binding Model Integrate Peaks->Fit Data Determine Parameters Determine K_D, n, ΔH Fit Data->Determine Parameters

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

qPCR_Workflow Cell Culture Culture 786-O Cells Treatment Treat with this compound Cell Culture->Treatment RNA Extraction Extract Total RNA Treatment->RNA Extraction cDNA Synthesis Synthesize cDNA RNA Extraction->cDNA Synthesis qPCR Perform qPCR with Target and Housekeeping Primers cDNA Synthesis->qPCR Data Analysis Analyze Ct Values (ΔΔCt Method) qPCR->Data Analysis Results Determine Relative Gene Expression Data Analysis->Results

Caption: Experimental workflow for qPCR analysis of HIF-2 target genes.

References

THS-044: A Technical Guide on its Mechanism and Implications for Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

THS-044 is a pioneering small molecule designed to selectively modulate the activity of Hypoxia-Inducible Factor 2α (HIF-2α), a key transcription factor implicated in various pathological conditions, including cancer. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action and its consequential effects on gene expression. While specific quantitative data on gene expression changes directly induced by this compound are not extensively available in public literature, this guide synthesizes the known information regarding its molecular interactions and the broader impact of HIF-2α inhibition on downstream genetic pathways. Detailed experimental protocols for assessing such effects are also provided to support further research in this critical area of drug development.

Introduction to this compound and HIF-2α

Hypoxia-Inducible Factors (HIFs) are critical regulators of the cellular response to low oxygen levels (hypoxia). The HIF transcription factor is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). In well-oxygenated (normoxic) conditions, HIF-α subunits are rapidly degraded. However, under hypoxic conditions, they stabilize, translocate to the nucleus, and dimerize with ARNT. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.

This compound emerged from research aimed at specifically targeting the HIF-2α pathway. It is a modulator that disrupts the formation of the functional HIF-2α/ARNT heterodimer[1].

Mechanism of Action of this compound

This compound exerts its inhibitory effect through a unique allosteric mechanism. It is designed to bind to a specific internal cavity within the Per-ARNT-Sim (PAS) B domain of the HIF-2α subunit[2]. This binding event induces a conformational change in the HIF-2α protein, which in turn stabilizes its folded state but reduces its affinity for its dimerization partner, ARNT[1][2].

By preventing the effective dimerization of HIF-2α and ARNT, this compound inhibits the formation of the active transcriptional complex. Consequently, the binding of this complex to HREs is blocked, leading to the downregulation of HIF-2α target gene expression. A key feature of this compound is its selectivity for HIF-2α over the closely related HIF-1α isoform, which is attributed to structural differences in the PAS-B domains of the two proteins[1].

cluster_0 Normoxia cluster_1 Hypoxia cluster_2 Hypoxia + this compound HIF-2α_normoxia HIF-2α VHL VHL E3 Ligase HIF-2α_normoxia->VHL Hydroxylation Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation Ubiquitination HIF-2α_hypoxia HIF-2α (stabilized) HIF-2α/ARNT Complex HIF-2α/ARNT Heterodimer HIF-2α_hypoxia->HIF-2α/ARNT Complex ARNT ARNT ARNT->HIF-2α/ARNT Complex HRE Hypoxia Response Element (HRE) HIF-2α/ARNT Complex->HRE Target Gene Transcription Target Gene Transcription (e.g., VEGFA, PAI-1, CCND1) HRE->Target Gene Transcription HIF-2α_THS044 HIF-2α No Dimerization Dimerization Blocked HIF-2α_THS044->No Dimerization This compound This compound This compound->HIF-2α_THS044 Binds to PAS-B domain ARNT_inhibited ARNT ARNT_inhibited->No Dimerization Inhibited Transcription Target Gene Transcription Inhibited No Dimerization->Inhibited Transcription

Figure 1: Signaling pathway of HIF-2α and the inhibitory mechanism of this compound.

Effect of this compound on Gene Expression

Table 1: Predicted Effect of this compound on Key HIF-2α Target Genes

Gene SymbolGene NameFunctionPredicted Effect of this compound
VEGFAVascular Endothelial Growth Factor AAngiogenesis, vascular permeabilityDownregulation
PAI-1Plasminogen Activator Inhibitor-1Inhibition of fibrinolysis, cell migrationDownregulation
CCND1Cyclin D1Cell cycle progression (G1/S transition)Downregulation
EPOErythropoietinRed blood cell productionDownregulation
TGF-αTransforming Growth Factor AlphaCell proliferation, epithelial developmentDownregulation

Note: This table is based on the known function of HIF-2α and the mechanism of action of this compound. Specific fold-change values would need to be determined experimentally.

Experimental Protocols

To assess the impact of this compound on gene expression, a series of well-established molecular biology techniques can be employed. The following is a representative protocol for a cell-based assay.

Cell Culture and Treatment
  • Cell Line Selection: Choose a human cell line known to express HIF-2α, such as a clear cell renal cell carcinoma line (e.g., 786-O, A498) or an endothelial cell line (e.g., HUVEC).

  • Cell Seeding: Plate the cells in appropriate culture vessels and allow them to adhere and reach a confluency of 70-80%.

  • Hypoxic Conditions: Transfer the cells to a hypoxic chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, 94% N₂) for a period sufficient to stabilize HIF-2α (typically 16-24 hours).

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations. Add the this compound-containing medium to the cells. Include a vehicle control (medium with the same concentration of DMSO without this compound).

  • Incubation: Incubate the cells under hypoxic conditions for the desired treatment duration (e.g., 8, 16, or 24 hours).

RNA Isolation and Quantification
  • Cell Lysis and RNA Extraction: Following treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

Gene Expression Analysis by RT-qPCR
  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

Cell_Culture 1. Cell Culture (e.g., 786-O cells) Hypoxia_Induction 2. Induce Hypoxia (1% O2, 16-24h) Cell_Culture->Hypoxia_Induction THS044_Treatment 3. Treat with this compound (various concentrations) Hypoxia_Induction->THS044_Treatment RNA_Isolation 4. Isolate Total RNA THS044_Treatment->RNA_Isolation cDNA_Synthesis 5. Reverse Transcription (RNA to cDNA) RNA_Isolation->cDNA_Synthesis qPCR 6. Quantitative PCR (Target & Housekeeping Genes) cDNA_Synthesis->qPCR Data_Analysis 7. Analyze Gene Expression (ΔΔCt Method) qPCR->Data_Analysis

Figure 2: General experimental workflow for analyzing the effect of this compound on gene expression.

Conclusion and Future Directions

This compound represents a significant advancement in the selective targeting of the HIF-2α transcription factor. Its allosteric mechanism of inhibiting the HIF-2α/ARNT dimerization provides a clear rationale for its potential to downregulate a suite of genes critical for disease progression in various contexts. While the foundational studies on this compound have elucidated its binding and inhibitory properties at a molecular level, a critical next step for the research community is to conduct comprehensive studies to quantify its precise impact on the transcriptome of relevant cell types. Such data will be invaluable for the continued development of HIF-2α inhibitors and for understanding the full therapeutic potential of this class of molecules. Further research should focus on performing RNA-sequencing or microarray analysis on this compound-treated cells to obtain a global view of its effects on gene expression and to identify potential off-target effects.

References

Foundational Studies of THS-044 and its Interaction with HIF2α: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on THS-044, a modulator of the Hypoxia-Inducible Factor 2α (HIF2α) and Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) heterodimer. This document details the mechanism of action, key quantitative data, and the experimental protocols utilized in the seminal studies of this compound.

Introduction to HIF2α and its Role in Disease

Hypoxia-inducible factors (HIFs) are critical transcription factors that mediate cellular adaptation to low oxygen levels (hypoxia). The HIF transcription factor is a heterodimer composed of an oxygen-sensitive α-subunit (HIFα) and a constitutively expressed β-subunit, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). There are three HIFα isoforms (HIF1α, HIF2α, and HIF3α), with HIF1α and HIF2α being the most extensively studied. While both respond to hypoxia, they regulate distinct sets of target genes involved in processes such as angiogenesis, erythropoiesis, and metabolism.

Under normal oxygen conditions (normoxia), specific prolyl hydroxylase domain (PHD) enzymes hydroxylate HIFα subunits. This modification allows the von Hippel-Lindau (VHL) tumor suppressor protein to recognize and target HIFα for rapid proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, leading to the stabilization and accumulation of HIFα. Stabilized HIFα then translocates to the nucleus, where it dimerizes with ARNT. This HIFα/ARNT heterodimer binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.

Dysregulation of the HIF pathway, particularly the persistent activation of HIF2α, is a key driver in various pathologies, most notably in clear cell renal cell carcinoma (ccRCC), where the VHL gene is frequently inactivated. This inactivation leads to the constitutive stabilization of HIF2α, promoting tumor growth and proliferation. Consequently, inhibiting the function of HIF2α has emerged as a promising therapeutic strategy.

This compound: A Modulator of HIF2α/ARNT Heterodimerization

This compound is a small molecule identified as a modulator of the HIF2α/ARNT heterodimer formation. It specifically binds to the Per-ARNT-Sim (PAS) B domain of HIF2α. This binding event stabilizes the folded state of the HIF2α PAS-B domain. While this stabilization might seem counterintuitive for an inhibitor, it allosterically disrupts the interaction between HIF2α and its dimerization partner ARNT. By interfering with this crucial protein-protein interaction, this compound effectively inhibits the formation of the functional HIF2 transcriptional complex, thereby preventing the expression of downstream target genes. Notably, this compound exhibits selectivity for HIF2α and does not bind to the PAS-B domain of the closely related HIF1α or ARNT itself.[1]

Quantitative Data

The following table summarizes the key quantitative data from the foundational studies of this compound.

ParameterValueMethodReference
Binding Affinity (KD) of this compound to HIF2α PAS-B 2 µMIsothermal Titration Calorimetry[1][2]
Dissociation Constant (KD) of HIF2α PAS-B / ARNT PAS-B heterodimer (without this compound) 120 µMNMR Spectroscopy[3]
Dissociation Constant (KD) of HIF2α PAS-B / ARNT PAS-B heterodimer (with this compound) 400 µMNMR Spectroscopy[3]

Signaling Pathways and Experimental Workflows

HIF2α Signaling Pathway under Normoxia and Hypoxia

The following diagram illustrates the regulation of HIF2α under both normal and low oxygen conditions.

HIF2α Signaling Pathway HIF2α Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_nucleus O2_normoxia O2 PHDs_active Active PHDs O2_normoxia->PHDs_active HIF2a_normoxia HIF2α PHDs_active->HIF2a_normoxia OH-HIF2a Hydroxylated HIF2α HIF2a_normoxia->OH-HIF2a Hydroxylation VHL VHL OH-HIF2a->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation O2_hypoxia Low O2 PHDs_inactive Inactive PHDs O2_hypoxia->PHDs_inactive HIF2a_hypoxia HIF2α (stabilized) Nucleus Nucleus HIF2a_hypoxia->Nucleus Translocation ARNT ARNT ARNT->Nucleus HIF2_complex HIF2α/ARNT Complex HRE HRE (DNA) HIF2_complex->HRE Binding Gene_Expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_Expression Transcription HIF2a_hypoxia_nuc HIF2α HIF2a_hypoxia_nuc->HIF2_complex Dimerization ARNT_nuc ARNT ARNT_nuc->HIF2_complex

Caption: Regulation of HIF2α under normoxic and hypoxic conditions.

Mechanism of Action of this compound

This diagram depicts how this compound disrupts the formation of the active HIF2α/ARNT transcriptional complex.

This compound Mechanism of Action This compound Mechanism of Action HIF2a HIF2α (PAS-B Domain) HIF2a_THS044 HIF2α-THS-044 Complex HIF2a->HIF2a_THS044 THS044 This compound THS044->HIF2a_THS044 Binding No_Dimerization Inhibited Dimerization HIF2a_THS044->No_Dimerization ARNT ARNT ARNT->No_Dimerization No_Transcription No Target Gene Transcription No_Dimerization->No_Transcription

Caption: this compound binds to HIF2α, preventing its dimerization with ARNT.

Experimental Workflow for Characterizing this compound

The following diagram outlines the key experimental steps used in the foundational studies of this compound.

Experimental Workflow Experimental Workflow for this compound Characterization Protein_Expression Recombinant Protein Expression (HIF2α PAS-B, ARNT PAS-B) ITC Isothermal Titration Calorimetry Protein_Expression->ITC NMR_HSQC NMR HSQC Titration Protein_Expression->NMR_HSQC Limited_Proteolysis Limited Trypsin Proteolysis Protein_Expression->Limited_Proteolysis NMR_Deuterium_Exchange NMR-based Deuterium Exchange Protein_Expression->NMR_Deuterium_Exchange Data_Analysis Data Analysis and Interpretation ITC->Data_Analysis Binding Affinity (KD) Stoichiometry NMR_HSQC->Data_Analysis Effect on Heterodimerization Limited_Proteolysis->Data_Analysis Conformational Stability NMR_Deuterium_Exchange->Data_Analysis Solvent Accessibility

Caption: Workflow for the biophysical characterization of this compound.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the foundational studies of this compound and general biochemical practices.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the this compound and HIF2α PAS-B interaction.

Materials:

  • Purified recombinant HIF2α PAS-B domain

  • This compound compound

  • ITC instrument (e.g., MicroCal ITC200)

  • Dialysis buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl)

  • Syringe for injection

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze the purified HIF2α PAS-B protein against the ITC buffer to minimize buffer mismatch effects.

    • Prepare a solution of this compound in the final dialysis buffer. A small amount of DMSO may be used for initial solubilization, ensuring the final DMSO concentration is identical in both the protein and ligand solutions and is kept low (e.g., <1%) to avoid interference.

    • Determine the precise concentrations of the protein and ligand using a reliable method (e.g., UV-Vis spectroscopy for protein, and a validated standard curve for the compound).

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the reference power and stirring speed.

  • Titration:

    • Load the HIF2α PAS-B solution (e.g., 20-50 µM) into the sample cell.

    • Load the this compound solution (e.g., 200-500 µM) into the injection syringe.

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air bubbles and material from the syringe tip, and discard this data point during analysis.

    • Perform a series of subsequent injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the peaks of the titration curve to obtain the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the KD, n, and ΔH.

NMR Spectroscopy for Heterodimerization Assay

Objective: To assess the effect of this compound on the heterodimerization of HIF2α PAS-B and ARNT PAS-B.

Materials:

  • 15N-labeled purified recombinant ARNT PAS-B

  • Unlabeled purified recombinant HIF2α PAS-B

  • This compound compound

  • NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.5, with 10% D2O)

  • NMR spectrometer

Protocol:

  • Sample Preparation:

    • Prepare a series of NMR tubes containing a fixed concentration of 15N-ARNT PAS-B (e.g., 200 µM).

    • To these tubes, add increasing concentrations of unlabeled HIF2α PAS-B (e.g., 0 to 800 µM).

    • Prepare a parallel set of samples with the same protein concentrations but also containing a saturating concentration of this compound (e.g., 100 µM in excess of the HIF2α PAS-B concentration).

  • NMR Data Acquisition:

    • Acquire 1H-15N HSQC spectra for each sample.

  • Data Analysis:

    • Monitor the chemical shift perturbations of the 15N-ARNT PAS-B signals upon titration with HIF2α PAS-B in the absence and presence of this compound.

    • The fraction of bound 15N-ARNT PAS-B at each titration point is determined by the changes in peak intensities or positions.

    • Fit the binding data to a single-site binding equation to calculate the dissociation constant (KD) for the HIF2α/ARNT interaction in both the absence and presence of this compound.

Limited Trypsin Proteolysis

Objective: To probe the conformational stability of the HIF2α PAS-B domain in the presence and absence of this compound.

Materials:

  • Purified recombinant HIF2α PAS-B domain

  • This compound compound

  • Trypsin

  • Reaction buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels and electrophoresis apparatus

Protocol:

  • Reaction Setup:

    • Prepare two reaction mixtures containing HIF2α PAS-B (e.g., 1 mg/mL) in the reaction buffer.

    • To one reaction, add this compound to a final concentration sufficient for saturation (e.g., 50 µM excess). To the other, add an equivalent volume of vehicle (e.g., DMSO).

  • Proteolysis:

    • Initiate the proteolytic digestion by adding trypsin to both reaction mixtures at a specific mass ratio (e.g., 1:100 trypsin to HIF2α PAS-B).

    • Incubate the reactions at a controlled temperature (e.g., 25°C).

  • Time Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots from each reaction.

  • Quenching:

    • Immediately quench the reaction in the aliquots by adding SDS-PAGE loading buffer and boiling for 5 minutes to inactivate the trypsin.

  • Analysis:

    • Analyze the samples by SDS-PAGE to visualize the pattern of protein fragments over time.

    • A change in the proteolytic pattern, such as the protection of certain cleavage sites in the presence of this compound, indicates a ligand-induced conformational change and stabilization of the protein.

NMR-based Hydrogen-Deuterium Exchange

Objective: To measure the solvent accessibility of amide protons in the HIF2α PAS-B domain upon this compound binding.

Materials:

  • Purified recombinant HIF2α PAS-B domain

  • This compound compound

  • D2O-based NMR buffer

  • NMR spectrometer

Protocol:

  • Sample Preparation:

    • Prepare two concentrated samples of HIF2α PAS-B in a protonated buffer: one with a saturating concentration of this compound and one without.

  • Exchange Reaction:

    • Initiate the hydrogen-deuterium exchange by diluting each sample into a D2O-based NMR buffer.

  • NMR Data Acquisition:

    • Immediately begin acquiring a series of 1H-15N HSQC spectra over time.

  • Data Analysis:

    • Measure the decrease in the intensity of the cross-peaks for individual amide protons over time.

    • The rate of signal decay for each amide proton is related to its solvent accessibility.

    • Calculate the protection factor for each residue by comparing the observed exchange rate to the intrinsic exchange rate for that residue in an unstructured peptide.

    • A significant increase in the protection factor for specific residues in the presence of this compound indicates that these regions become less solvent-accessible upon ligand binding, consistent with stabilization of the protein structure.

Conclusion

The foundational studies of this compound have provided a clear understanding of its mechanism of action as an allosteric inhibitor of the HIF2α/ARNT heterodimer. The biophysical techniques detailed in this guide were instrumental in elucidating the binding affinity, the effect on protein-protein interactions, and the conformational changes induced by this compound. This body of work has not only characterized a novel chemical probe for studying HIF2α biology but has also contributed to the validation of HIF2α as a druggable target, paving the way for the development of clinically approved inhibitors for the treatment of HIF2α-driven diseases.

References

Specificity of THS-044 for HIF2α: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specificity of THS-044, a small molecule modulator of the Hypoxia-Inducible Factor 2α (HIF2α). This compound represents a critical tool for studying HIF2α-mediated signaling and holds potential for therapeutic development in diseases driven by hypoxia. This document details the mechanism of action of this compound, presents quantitative data on its binding affinity and selectivity, outlines the experimental protocols used to determine its specificity, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and HIF2α

Hypoxia-Inducible Factors (HIFs) are heterodimeric transcription factors that play a central role in the cellular response to low oxygen levels (hypoxia). The HIF transcription factor consists of an oxygen-labile α-subunit (HIF1α, HIF2α, or HIF3α) and a stable β-subunit, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). Under hypoxic conditions, the α-subunit is stabilized, translocates to the nucleus, and dimerizes with ARNT. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in various processes, including angiogenesis, erythropoiesis, and metabolism.

HIF1α and HIF2α, while sharing some target genes, also have distinct roles in physiology and disease. HIF2α has been particularly implicated as an oncogenic driver in certain cancers, such as clear cell renal cell carcinoma (ccRCC). Therefore, the development of specific inhibitors of HIF2α is of significant therapeutic interest.

This compound is a small molecule that was identified through screening for compounds that bind to the Per-ARNT-Sim (PAS) B domain of HIF2α.[1][2] The PAS B domain is a critical region for the heterodimerization of HIF2α with ARNT.

Mechanism of Action and Specificity of this compound

This compound functions as a modulator of the HIF2α/ARNT heterodimer formation.[1] It achieves this by binding to an internal cavity within the PAS-B domain of HIF2α.[2] This binding event stabilizes the folded state of the HIF2α PAS-B domain.[1][2] By occupying this cavity, this compound allosterically disrupts the interaction between HIF2α and its dimerization partner, ARNT. This ultimately leads to a reduction in the transcriptional activity of HIF2α.

A key feature of this compound is its remarkable specificity for HIF2α over the closely related HIF1α isoform.[1] Despite the sequence homology between the PAS-B domains of HIF1α and HIF2α, this compound does not bind to the HIF1α PAS-B domain.[2] Furthermore, it shows no interaction with the PAS-B domain of ARNT.[1][2] This specificity is attributed to differences in the ligand-binding pocket within the PAS-B domains of the HIF isoforms.

Quantitative Data on this compound Specificity

The specificity of this compound has been quantified through various biophysical and biochemical assays. The following tables summarize the key quantitative data available.

Compound Target Assay Type Parameter Value Reference
This compoundHIF2α PAS-BIsothermal Titration Calorimetry (ITC)KD2 µM[1][2]
This compoundHIF1α PAS-BNMR Spectroscopy (15N/1H HSQC)BindingNo interaction observed[2]
This compoundARNT PAS-BNMR Spectroscopy (15N/1H HSQC)BindingNo interaction observed[2]

Table 1: Binding Affinity and Selectivity of this compound

The effect of this compound on the heterodimerization of HIF2α and ARNT has also been quantitatively assessed.

Interaction Condition Assay Type Parameter Value Reference
HIF2α PAS-B + ARNT PAS-BWithout this compoundNMR Spectroscopy (15N/1H HSQC)KD120 µM[1]
HIF2α PAS-B + ARNT PAS-BWith this compoundNMR Spectroscopy (15N/1H HSQC)KD400 µM[1]

Table 2: Effect of this compound on HIF2α/ARNT Heterodimerization

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the specificity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Specificity

NMR spectroscopy, specifically 15N/1H Heteronuclear Single Quantum Coherence (HSQC) experiments, was a primary tool to assess the binding of this compound to the PAS-B domains of HIF2α, HIF1α, and ARNT.

Objective: To qualitatively assess the binding of this compound to 15N-labeled PAS-B domains and to quantify the effect of this compound on the HIF2α/ARNT heterodimerization.

Materials:

  • 15N-labeled HIF2α PAS-B, HIF1α PAS-B, and ARNT PAS-B proteins

  • This compound

  • NMR buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0)

  • NMR tubes

Protocol:

  • Protein Preparation: Express and purify 15N-labeled PAS-B domains using standard molecular biology techniques. Ensure the protein is folded and stable in the chosen NMR buffer.

  • Sample Preparation: Prepare a solution of the 15N-labeled protein (e.g., 100-200 µM) in the NMR buffer.

  • NMR Data Acquisition (Initial Spectrum): Acquire a baseline 15N/1H HSQC spectrum of the protein alone. This spectrum serves as a fingerprint of the protein's backbone amide signals.

  • Titration with this compound: Add increasing concentrations of this compound to the protein sample. After each addition, acquire a new 15N/1H HSQC spectrum.

  • Data Analysis for Direct Binding: Compare the spectra obtained before and after the addition of this compound. Chemical shift perturbations (changes in the position of peaks) or decreases in peak intensity indicate binding of the ligand to the protein. The absence of such changes, as was observed for HIF1α and ARNT PAS-B, indicates no interaction.

  • Data Analysis for Heterodimerization: To assess the effect on heterodimerization, a sample containing 15N-labeled ARNT PAS-B and unlabeled HIF2α PAS-B is prepared. The formation of the heterodimer is monitored by changes in the 15N/1H HSQC spectrum of ARNT PAS-B. This compound is then titrated into this sample. A shift in the equilibrium back towards the unbound state of ARNT PAS-B, indicated by changes in the corresponding peaks, demonstrates the disruptive effect of this compound on the heterodimer. The dissociation constant (KD) can be calculated by fitting the chemical shift changes to a binding isotherm.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions, including the dissociation constant (KD).

Objective: To determine the binding affinity (KD) of this compound to the HIF2α PAS-B domain.

Materials:

  • Purified HIF2α PAS-B protein

  • This compound

  • ITC buffer (the same buffer used for dialysis of the protein and dissolution of the compound to minimize heats of dilution)

  • Isothermal Titration Calorimeter

Protocol:

  • Sample Preparation:

    • Prepare a solution of HIF2α PAS-B (e.g., 20-50 µM) in the ITC buffer.

    • Prepare a solution of this compound (e.g., 200-500 µM) in the same ITC buffer. The ligand concentration should be 10-20 times higher than the protein concentration.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument.

    • Load the protein solution into the sample cell and the ITC buffer into the reference cell.

    • Load the this compound solution into the injection syringe.

    • Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small, sequential injections of the this compound solution into the protein solution in the sample cell.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data (heat change per injection) is plotted against the molar ratio of ligand to protein.

    • This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the stoichiometry (n), binding enthalpy (ΔH), and the association constant (KA). The dissociation constant (KD) is the reciprocal of KA.

Limited Trypsin Proteolysis for Stability Assessment

Limited proteolysis is a technique used to probe the structural stability and conformational changes of a protein upon ligand binding.

Objective: To assess the effect of this compound binding on the conformational stability of the HIF2α PAS-B domain.

Materials:

  • Purified HIF2α PAS-B protein

  • This compound

  • Trypsin

  • Proteolysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • SDS-PAGE gels and reagents

  • Quenching solution (e.g., SDS-PAGE loading buffer, protease inhibitors)

Protocol:

  • Sample Preparation: Prepare two sets of HIF2α PAS-B protein samples in the proteolysis buffer: one with an excess of this compound and a control sample with no ligand.

  • Proteolysis Reaction:

    • Add a low concentration of trypsin to each sample (e.g., a 1:1000 to 1:100 molar ratio of protease to protein).

    • Incubate the reactions at a controlled temperature (e.g., 25°C).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots from each reaction and immediately stop the proteolysis by adding a quenching solution.

  • Analysis by SDS-PAGE:

    • Run the quenched samples on an SDS-PAGE gel.

    • Stain the gel (e.g., with Coomassie Brilliant Blue) to visualize the protein fragments.

  • Data Interpretation: Compare the digestion patterns of the protein in the presence and absence of this compound. A change in the pattern, such as the appearance of protected fragments or a slower rate of degradation in the presence of the ligand, indicates that ligand binding has induced a conformational change that alters the accessibility of trypsin cleavage sites. The stabilization of the HIF2α PAS-B folded state by this compound results in increased resistance to proteolysis.[2]

Off-Target Profiling: A Critical Consideration

While this compound has demonstrated high specificity for HIF2α over HIF1α and ARNT, a comprehensive assessment of its off-target effects is crucial for its development as a therapeutic agent. Broader screening against panels of other proteins is a standard practice in drug discovery to identify potential unintended interactions that could lead to adverse effects.

Recommended Off-Target Screening:

  • Kinase Profiling: Screening against a panel of kinases is important as many small molecule inhibitors can have off-target effects on these enzymes.

  • Safety Screening Panels: Utilizing commercially available safety screening panels, such as the InVEST44™ panel, which includes a range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes, can provide a broad assessment of potential off-target liabilities.

To date, comprehensive off-target screening data for this compound has not been published in the public domain. Such studies would be a critical next step in its preclinical development.

Visualizations

Signaling Pathway Diagram

HIF2a_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_ths044 This compound Intervention HIF2a_p HIF2α PHDs PHDs HIF2a_p->PHDs O2 VHL VHL HIF2a_p->VHL Recognition PHDs->HIF2a_p Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF2a_s HIF2α (stable) HIF2_complex HIF2α/ARNT Heterodimer HIF2a_s->HIF2_complex Nucleus Nucleus HIF2a_s->Nucleus ARNT ARNT ARNT->HIF2_complex ARNT->Nucleus HRE HRE HIF2_complex->HRE Dimerization_block Inhibition of Heterodimerization Target_Genes Target Gene Transcription HRE->Target_Genes THS044 This compound HIF2a_pasb HIF2α PAS-B Domain THS044->HIF2a_pasb HIF2a_stabilized Stabilized HIF2α (Folded State) HIF2a_pasb->HIF2a_stabilized HIF2a_stabilized->Dimerization_block

Caption: HIF2α signaling pathway under normoxia, hypoxia, and the inhibitory mechanism of this compound.

Experimental Workflow for Specificity Determination

Specificity_Workflow cluster_biochemical Biochemical & Biophysical Assays cluster_nmr_targets Targets for NMR cluster_off_target Recommended Further Steps start Start: Characterize This compound Specificity nmr NMR Spectroscopy (15N/1H HSQC) start->nmr itc Isothermal Titration Calorimetry (ITC) start->itc proteolysis Limited Trypsin Proteolysis start->proteolysis nmr_hif2a HIF2α PAS-B nmr->nmr_hif2a nmr_hif1a HIF1α PAS-B nmr->nmr_hif1a nmr_arnt ARNT PAS-B nmr->nmr_arnt itc->nmr_hif2a itc_result Result: Quantitative KD for HIF2α binding itc->itc_result proteolysis->nmr_hif2a proteolysis_result Result: Stabilization of HIF2α conformation proteolysis->proteolysis_result nmr_result Result: Binding to HIF2α only, Disruption of HIF2α/ARNT nmr_hif2a->nmr_result nmr_hif1a->nmr_result nmr_arnt->nmr_result off_target Broad Off-Target Screening nmr_result->off_target itc_result->off_target proteolysis_result->off_target kinase_panel Kinase Panel off_target->kinase_panel safety_panel Safety Panel (e.g., InVEST44) off_target->safety_panel off_target_result Comprehensive Specificity Profile & Safety Assessment kinase_panel->off_target_result safety_panel->off_target_result

Caption: Experimental workflow for determining the specificity of this compound for HIF2α.

Conclusion

This compound is a highly specific modulator of HIF2α that acts by binding to the PAS-B domain, stabilizing its structure, and thereby inhibiting its heterodimerization with ARNT. The quantitative data from NMR and ITC studies confirm its micromolar affinity for HIF2α and its selectivity over HIF1α and ARNT. The experimental protocols detailed in this guide provide a framework for the rigorous assessment of the specificity of such small molecule inhibitors. While the current data strongly supports the on-target specificity of this compound, further investigation through broad off-target screening is a critical step for its continued development as a potential therapeutic agent. This in-depth understanding of the specificity of this compound is invaluable for researchers in the fields of hypoxia, cancer biology, and drug discovery.

References

Methodological & Application

Application Notes and Protocols for THS-044 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

THS-044 is a small molecule modulator that targets the formation of the hypoxia-inducible factor 2-alpha (HIF-2α) and aryl hydrocarbon receptor nuclear translocator (ARNT) heterodimer.[1] Specifically, this compound binds to the Per-ARNT-Sim (PAS)-B domain of HIF-2α, stabilizing its folded state with a binding affinity (KD) of 2 μM.[1] This interaction allosterically disrupts the dimerization of HIF-2α with its partner ARNT, a crucial step for the transcriptional activation of downstream target genes involved in angiogenesis, cell proliferation, and metabolism.[2][3] The dysregulation of the HIF-2α pathway is a known oncogenic driver in various cancers, most notably in clear cell renal cell carcinoma (ccRCC), where the von Hippel-Lindau (VHL) tumor suppressor is frequently inactivated.[4][5]

These application notes provide a comprehensive overview of the experimental protocols for utilizing this compound in a cell culture setting to investigate its biological activity and potential as a therapeutic agent.

Mechanism of Action

Under normoxic conditions, the HIF-2α subunit is targeted for proteasomal degradation by the VHL E3 ubiquitin ligase. However, under hypoxic conditions or in cells with VHL mutations, HIF-2α stabilizes and translocates to the nucleus. There, it dimerizes with ARNT, and the resulting complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.

This compound intervenes in this pathway by binding to a cavity within the PAS-B domain of HIF-2α. This binding event alters the conformation of HIF-2α, which in turn weakens its interaction with ARNT.[1] Consequently, the formation of the functional HIF-2α/ARNT transcription factor complex is inhibited, leading to the downregulation of HIF-2α target genes such as vascular endothelial growth factor (VEGF) and glucose transporter 1 (GLUT1).[1][5]

THS-044_Mechanism_of_Action cluster_0 Normoxia cluster_1 Hypoxia / VHL-deficient HIF-2α_N HIF-2α VHL VHL HIF-2α_N->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-2α_H HIF-2α HIF-2α/ARNT HIF-2α/ARNT Heterodimer HIF-2α_H->HIF-2α/ARNT ARNT ARNT ARNT->HIF-2α/ARNT HRE HRE HIF-2α/ARNT->HRE Binding Gene_Expression Target Gene Expression (VEGF, GLUT1) HRE->Gene_Expression Transcription This compound This compound This compound->HIF-2α_H Inhibition

Caption: this compound Mechanism of Action.

Quantitative Data Summary

Parameter Cell Line Experimental Condition Value
Binding Affinity (KD) -In vitro protein binding2 µM
IC50 (Cell Viability) e.g., 786-O72h incubationUser-defined
EC50 (Target Gene Inhibition) e.g., 786-O24h incubationUser-defined
Apoptosis Induction (%) e.g., 786-OUser-defined concentration & timeUser-defined

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the stock solution is critical for obtaining reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. A vendor suggests storage at -20°C for up to 1 year and at -80°C for up to 2 years.

Cell Culture and Treatment

The choice of cell line is crucial for studying the effects of this compound. Clear cell renal cell carcinoma (ccRCC) cell lines with VHL mutations, such as 786-O, are highly recommended as they exhibit constitutive HIF-2α stabilization.

Materials:

  • VHL-deficient ccRCC cell line (e.g., 786-O)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Protocol:

  • Culture 786-O cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested starting concentration range is 0.01 µM to 100 µM.

  • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.

  • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • After the desired incubation period with this compound, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_THS044 Treat with this compound (Dose-response) Seed_Cells->Treat_THS044 Incubate Incubate (24-72h) Treat_THS044->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for Cell Viability Assay.
Western Blot Analysis of HIF-2α and Downstream Targets

This protocol allows for the assessment of this compound's effect on protein levels of HIF-2α and its target genes.

Materials:

  • Cells treated with this compound in a 6-well plate

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-HIF-2α, anti-VEGF, anti-GLUT1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This method quantifies the effect of this compound on the mRNA levels of HIF-2α target genes.

Materials:

  • Cells treated with this compound in a 6-well plate

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (e.g., VEGFA, SLC2A1 [GLUT1]) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • Following this compound treatment, extract total RNA from the cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the appropriate master mix and primers.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Disclaimer

The experimental protocols provided are intended as a guide and may require optimization based on the specific cell line, experimental conditions, and reagents used. It is recommended to perform preliminary experiments to determine the optimal conditions for your research. This compound is for research use only and is not intended for human or veterinary use.

References

THS-044: Application Notes and Protocols for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

THS-044 is a small molecule modulator identified as a ligand that binds to the PAS-B domain of the Hypoxia-Inducible Factor 2α (HIF-2α).[1][2] Under normal oxygen conditions (normoxia), HIF-α subunits are targeted for proteasomal degradation. In hypoxic conditions, HIF-α subunits are stabilized and translocate to the nucleus, where they dimerize with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-β. This heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in critical processes such as angiogenesis, erythropoiesis, and metabolic adaptation.[3]

This compound specifically binds to an internal cavity within the HIF-2α PAS-B domain, stabilizing its folded state.[2] This binding allosterically disrupts the protein-protein interaction between HIF-2α and its dimerization partner ARNT.[2] Notably, this compound is selective for HIF-2α and does not demonstrate binding to the corresponding PAS-B domain of HIF-1α.[2] This document provides detailed protocols and quantitative data for the use of this compound in in vitro assays.

Data Presentation

The available quantitative data for this compound primarily pertains to its biochemical and biophysical characterization. As of the latest literature review, there is a notable absence of published data on the use of this compound in cell-based assays. The compound served as an early tool for validating the HIF-2α PAS-B cavity as a druggable target, leading to the development of more potent inhibitors with improved cellular activity.[4][5]

The following table summarizes the known in vitro biochemical data for this compound.

ParameterValueAssay TypeSource
Binding Affinity (KD) 2 µMIsothermal Titration Calorimetry (ITC)[1][2]
Effect on Heterodimer Affinity Weakens KD from 120 µM to 400 µMNMR Spectroscopy[1][2]
NMR Titration Concentration 0 - 500 µM15N/1H HSQC NMR[2]

Signaling Pathway and Mechanism of Action

This compound functions by directly interfering with the formation of the active HIF-2 transcriptional complex. The diagram below illustrates the HIF-2α signaling pathway and the point of intervention for this compound.

HIF-2a Signaling Pathway HIF-2α Signaling Pathway and this compound Mechanism of Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIF2a HIF-2α HIF2a_ARNT_dimer HIF-2α/ARNT Heterodimer HIF2a_n HIF-2α HIF2a->HIF2a_n Nuclear Translocation (Hypoxia) ARNT ARNT ARNT_n ARNT THS044 This compound THS044->HIF2a Binds to PAS-B domain HRE HRE HIF2a_ARNT_dimer->HRE Binds HIF2a_n->HIF2a_ARNT_dimer ARNT_n->HIF2a_ARNT_dimer TargetGenes Target Gene Transcription (e.g., VEGF, EPO) HRE->TargetGenes Activates

Caption: HIF-2α signaling and this compound's inhibitory mechanism.

Experimental Protocols

Biochemical Assay: In Vitro Disruption of HIF-2α/ARNT PAS-B Heterodimerization by NMR

This protocol is based on the methods described by Scheuermann et al. (2009) to quantitatively measure the effect of this compound on the interaction between the PAS-B domains of HIF-2α and ARNT using NMR spectroscopy.[2]

Objective: To determine the dissociation constant (KD) of the HIF-2α/ARNT PAS-B heterodimer in the presence and absence of this compound.

Materials:

  • Purified, 15N-labeled ARNT PAS-B protein

  • Purified, unlabeled HIF-2α PAS-B protein

  • This compound

  • NMR Buffer (e.g., 20 mM MES pH 6.5, 150 mM NaCl, 5 mM DTT, 10% D2O)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a series of NMR samples containing a constant concentration of 15N-ARNT PAS-B (e.g., 200 µM).

    • To each sample, add increasing concentrations of unlabeled HIF-2α PAS-B (e.g., 0, 100, 200, 400, 600, 800 µM).

    • Prepare a parallel set of samples with the same protein concentrations but also containing this compound at a concentration ensuring saturation of HIF-2α PAS-B (e.g., 100 µM in excess of the highest HIF-2α PAS-B concentration).

  • NMR Data Acquisition:

    • Acquire 15N/1H HSQC spectra for each sample at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Monitor the chemical shift perturbations and/or peak intensities of well-resolved peaks in the 15N-ARNT PAS-B spectrum as a function of HIF-2α PAS-B concentration.

    • The fraction of bound 15N-ARNT PAS-B is determined by the changes in peak position or intensity.

    • Fit the binding data to a single-site binding equation to determine the dissociation constant (KD) for both the apo and this compound-bound states.

NMR Assay Workflow Workflow for NMR-based Heterodimer Disruption Assay A Prepare NMR Samples: - Constant [15N-ARNT PAS-B] - Increasing [HIF-2α PAS-B] - With and without excess this compound B Acquire 15N/1H HSQC Spectra A->B C Analyze Peak Shifts / Intensity Changes of 15N-ARNT PAS-B B->C D Plot Fraction Bound vs. [HIF-2α PAS-B] C->D E Fit Data to Binding Isotherm to Calculate KD D->E

Caption: Workflow for NMR-based heterodimer disruption assay.

Representative Cell-Based Assays for HIF-2α Inhibitors

While specific data for this compound in cell-based assays are not available, the following protocols describe standard methods to evaluate the cellular activity of a HIF-2α inhibitor. Note: The suggested concentration ranges are based on published data for other HIF-2α inhibitors (e.g., PT2385, belzutifan) and should be optimized for this compound in your specific cell system.[6]

Objective: To measure the effect of the inhibitor on HIF-2α transcriptional activity.

Materials:

  • A cell line that expresses HIF-2α (e.g., 786-O, which is VHL-deficient and constitutively expresses HIF-2α).

  • HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

  • Transfection reagent.

  • This compound stock solution in DMSO.

  • Dual-luciferase reporter assay system.

  • Luminometer.

Procedure:

  • Transfection:

    • Plate cells in a 96-well plate.

    • Co-transfect cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

    • Allow cells to recover and express the reporters for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. A suggested starting range is 0.1 µM to 100 µM.

    • Include a DMSO vehicle control.

    • Replace the medium on the cells with the medium containing the compound dilutions.

  • Incubation:

    • Incubate the cells for an appropriate duration (e.g., 18-24 hours).

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer from the dual-luciferase kit.

    • Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Objective: To quantify the effect of the inhibitor on the expression of endogenous HIF-2α target genes.

Materials:

  • HIF-2α expressing cell line (e.g., 786-O or another suitable line cultured under hypoxia, 1% O2).

  • This compound stock solution in DMSO.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix and primers for HIF-2α target genes (e.g., VEGFA, CCND1, GLUT1) and a housekeeping gene (e.g., ACTB, GAPDH).

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere.

    • Treat cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) or DMSO vehicle control.

    • If not using a VHL-deficient cell line, incubate the cells under hypoxic conditions (1% O2) for the duration of the treatment (e.g., 12-24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Harvest cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

  • qPCR:

    • Perform qPCR using primers for the target and housekeeping genes.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the vehicle-treated control.

Cell-Based Assay Workflow General Workflow for Cell-Based HIF-2α Inhibitor Assays cluster_assays Downstream Assays A Plate Cells (e.g., 786-O) B Treat with Serial Dilutions of this compound (and controls) A->B C Incubate (Normoxia for VHL-/- or Hypoxia for others) B->C D1 Luciferase Assay: Measure HRE reporter activity C->D1 D2 qPCR: Measure target gene mRNA C->D2 D3 Western Blot: Measure protein levels C->D3 E Data Analysis: Calculate IC50 or Relative Expression/Abundance D1->E D2->E D3->E

Caption: General workflow for cell-based HIF-2α inhibitor assays.

Conclusion

This compound is a valuable tool compound for the biophysical and structural investigation of the HIF-2α PAS-B domain. While it has been instrumental in validating a novel mechanism for inhibiting the HIF-2 transcription factor, its utility in cell-based assays has not been documented in peer-reviewed literature. Researchers wishing to use this compound in a cellular context should perform initial dose-response experiments across a broad concentration range (e.g., nanomolar to high micromolar) to determine its effective concentration and potential cytotoxicity in their chosen experimental system. The protocols provided herein offer a robust framework for such an evaluation.

References

Application Notes and Protocols for THS-044 in Western Blot Analysis of HIF2α

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-Inducible Factor 2α (HIF2α) is a key transcription factor that plays a central role in the cellular response to low oxygen conditions (hypoxia). Its dysregulation is implicated in various pathologies, including cancer. THS-044 is a small molecule modulator that targets the formation of the active HIF2α/ARNT heterodimer.[1] this compound binds to the Per-ARNT-Sim (PAS)-B domain of HIF2α, which stabilizes the folded state of the PAS-B domain but ultimately weakens its affinity for its dimerization partner, ARNT.[1][2] This allosteric inhibition mechanism prevents the transcription of HIF2α target genes. These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on HIF2α protein levels in cell-based assays.

Mechanism of Action of this compound

Under normoxic conditions, HIF2α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic environments, this degradation is inhibited, allowing HIF2α to accumulate, translocate to the nucleus, and dimerize with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.

This compound intervenes in this pathway by binding to an internal cavity within the PAS-B domain of HIF2α.[2] This binding event induces a conformational change that disrupts the protein-protein interface required for stable dimerization with ARNT, thereby inhibiting the transcriptional activity of HIF2α.

Signaling Pathway of HIF2α and this compound Inhibition

HIF2a_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) / VHL-null cells cluster_treatment This compound Treatment HIF2a_normoxia HIF2α PHD PHD Enzymes HIF2a_normoxia->PHD Hydroxylation Proteasome Proteasome HIF2a_normoxia->Proteasome Degradation VHL VHL E3 Ligase PHD->VHL Recognition VHL->HIF2a_normoxia Ubiquitination HIF2a_hypoxia HIF2α (stabilized) HIF2a_ARNT HIF2α/ARNT Heterodimer HIF2a_hypoxia->HIF2a_ARNT ARNT ARNT ARNT->HIF2a_ARNT HRE Hypoxia-Response Elements (HREs) HIF2a_ARNT->HRE Binds to DNA Target_Genes Target Gene Transcription (e.g., VEGF, Cyclin D1) HRE->Target_Genes Activates THS044 This compound HIF2a_bound HIF2α THS044->HIF2a_bound Binds to PAS-B domain HIF2a_bound->HIF2a_ARNT Inhibits Dimerization

Caption: HIF2α signaling pathway under normoxia, hypoxia, and with this compound treatment.

Data Presentation

The following table summarizes representative quantitative data from a hypothetical Western blot experiment investigating the dose-dependent effect of this compound on HIF2α protein levels in a suitable cancer cell line (e.g., 786-O, which are VHL-null and constitutively express high levels of HIF2α). This data is illustrative and serves to demonstrate the expected outcome of the experimental protocol.

Treatment GroupThis compound Concentration (µM)HIF2α Protein Level (Normalized to Loading Control)Standard Deviation
Vehicle Control01.00± 0.08
This compound10.85± 0.06
This compound50.62± 0.05
This compound100.41± 0.04
This compound250.25± 0.03

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol outlines the steps for treating cultured cells with this compound prior to protein extraction.

Materials:

  • Cancer cell line known to express HIF2α (e.g., 786-O, A498)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight.

  • This compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound treatment.

  • Treatment: Remove the medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2: Protein Extraction for Western Blot Analysis

This protocol details the lysis of cells and extraction of total protein. It is crucial to perform all steps on ice to minimize protein degradation.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold RIPA Lysis Buffer (50 mM Tris-HCl pH 7.5, 120 mM NaCl, 0.5% NP-40, 1 mM EDTA, 0.5% sodium deoxycholate, 1% SDS)

  • Protease and phosphatase inhibitor cocktail (add fresh to lysis buffer before use)

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge (4°C)

Procedure:

  • Washing: Place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer with freshly added inhibitors to each well (e.g., 100-150 µL for a well in a 6-well plate).

  • Scraping: Scrape the cells off the plate using a cold cell scraper and transfer the cell lysate to pre-chilled microcentrifuge tubes.

  • Incubation: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to new, pre-chilled microcentrifuge tubes.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

Protocol 3: Western Blot Analysis of HIF2α

This protocol describes the electrophoresis, transfer, and immunodetection steps for analyzing HIF2α protein levels.

Materials:

  • Protein lysates

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 7.5% polyacrylamide)

  • SDS-PAGE running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody against HIF2α

  • Primary antibody against a loading control (e.g., β-actin, GAPDH, or α-tubulin)

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against HIF2α (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a primary antibody for a loading control to normalize protein levels.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting A Seed cells in 6-well plates B Treat with this compound (various concentrations) A->B C Wash cells with ice-cold PBS B->C D Lyse cells in RIPA buffer with inhibitors C->D E Centrifuge to pellet debris D->E F Collect supernatant (protein lysate) E->F G Quantify protein concentration F->G H SDS-PAGE G->H I Transfer to PVDF membrane H->I J Block membrane I->J K Incubate with anti-HIF2α primary antibody J->K L Incubate with HRP-conjugated secondary antibody K->L M Detect with ECL L->M N Image and quantify bands M->N

Caption: Experimental workflow for Western blot analysis of HIF2α after this compound treatment.

Concluding Remarks

The protocols provided herein offer a comprehensive guide for the investigation of this compound's effect on HIF2α protein expression using Western blot analysis. Adherence to these detailed methodologies, particularly with respect to sample handling and the use of appropriate controls, will ensure the generation of reliable and reproducible data. This will aid researchers in further elucidating the mechanism of action of this compound and its potential as a therapeutic agent targeting HIF2α-driven pathologies.

References

Application Notes and Protocols for THS-044 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

THS-044 is a small molecule modulator that targets the hypoxia-inducible factor 2α (HIF-2α).[1][2] It functions by binding to the PAS-B domain of the HIF-2α subunit, which stabilizes its folded state and disrupts the crucial heterodimerization with its partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1][2] This disruption prevents the HIF-2α/ARNT complex from binding to hypoxia response elements (HREs) in the promoter regions of target genes.[2] Consequently, the transcription of genes involved in critical aspects of tumorigenesis, such as angiogenesis (e.g., VEGF), cell proliferation, and metabolism, is inhibited.[1][2]

Given that the HIF-2α pathway is a key driver in various cancers, particularly in clear cell renal cell carcinoma (ccRCC) where the von Hippel-Lindau (VHL) tumor suppressor is often inactivated, this compound presents a valuable tool for preclinical cancer research.[2] Overexpression of HIF-2α is associated with poor prognosis and tumor progression in several solid cancers.[3][4]

While specific in vivo efficacy studies for this compound in xenograft models are not extensively documented in publicly available literature, this document provides a comprehensive, representative protocol for evaluating its anti-tumor activity based on its mechanism of action and standard practices for in vivo studies with HIF-2α inhibitors.

Mechanism of Action: this compound in the HIF-2α Signaling Pathway

Under hypoxic conditions, or when the VHL protein is non-functional, HIF-2α protein stabilizes and translocates to the nucleus. There, it dimerizes with ARNT, and the resulting complex activates the transcription of target genes that promote tumor growth. This compound intervenes by binding to HIF-2α, which allosterically inhibits its interaction with ARNT, thereby blocking the downstream signaling cascade.

HIF2a_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIF2a HIF-2α VHL VHL HIF2a->VHL Normoxia (O2 present) Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF2a_n HIF-2α HIF_complex HIF-2α / ARNT Heterodimer HIF2a_n->HIF_complex Dimerization ARNT ARNT (HIF-1β) ARNT->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binding Target_Genes Target Genes (VEGF, PDGF, etc.) HRE->Target_Genes Transcription Tumor_Progression Tumor Progression (Angiogenesis, Proliferation) Target_Genes->Tumor_Progression Hypoxia Hypoxia (Low O2) Hypoxia->HIF2a_n Stabilization & Translocation THS044 This compound THS044->HIF2a_n Binds to PAS-B domain

Caption: Mechanism of action of this compound in the HIF-2α signaling pathway.

Hypothetical In Vivo Efficacy Data

The following table represents hypothetical data from a study designed according to the protocol below. This data is for illustrative purposes to show potential outcomes of this compound treatment in a relevant xenograft model.

Treatment GroupDose (mg/kg)Dosing ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI %)p-value vs. VehicleMean Body Weight Change (%)
Vehicle Control-QD, PO1250 ± 150--+2.5
This compound25QD, PO750 ± 9540%<0.05+1.8
This compound50QD, PO438 ± 7065%<0.001-0.5
This compound100QD, PO250 ± 5580%<0.0001-3.2

QD: Once daily; PO: Oral gavage; SEM: Standard Error of the Mean; TGI: Tumor Growth Inhibition.

Experimental Protocols

Protocol 1: Evaluation of Anti-Tumor Efficacy in a Subcutaneous Xenograft Model

This protocol details a typical workflow for assessing the efficacy of this compound in a subcutaneous cancer xenograft model.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Establishment cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Analysis A 1. Cell Line Culture (e.g., 786-O, A498 ccRCC cells) B 2. Cell Harvest & Preparation (Resuspend in PBS/Matrigel) A->B D 4. Subcutaneous Implantation (5 x 10^6 cells into flank) B->D C 3. Animal Acclimation (Athymic Nude or NSG Mice) E 5. Tumor Growth Monitoring (Calipers, until ~100-150 mm³) D->E F 6. Randomization into Groups (Vehicle, this compound doses) E->F G 7. Daily Dosing & Monitoring (PO or IP administration) Measure Tumor Volume & Body Weight 2-3x/week F->G H 8. Study Endpoint Reached (e.g., Day 21 or max tumor volume) G->H I 9. Euthanasia & Tissue Collection (Tumors, Plasma, Organs) H->I J 10. Data Analysis (TGI, Statistics) I->J K 11. Biomarker Analysis (Western Blot, IHC, qPCR on tumors) I->K

Caption: Workflow for an in vivo xenograft study of this compound.

1. Cell Line and Animal Models

  • Cell Lines: VHL-deficient clear cell renal cell carcinoma (ccRCC) cell lines such as 786-O or A498 are highly recommended as they exhibit constitutive HIF-2α stabilization.

  • Animal Models: 6-8 week old female immunodeficient mice (e.g., athymic Nude or NOD-scid IL2Rgamma-null (NSG) mice) should be used.[5] Acclimatize animals for at least one week prior to the study.[6] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Tumor Implantation

  • Culture selected cells in appropriate media until they reach a logarithmic growth phase.

  • Harvest cells and resuspend them in sterile, serum-free media or Phosphate-Buffered Saline (PBS). For some cell lines, a 1:1 mixture with Matrigel may improve tumor take-rate.[6]

  • Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse.[7][8]

3. Compound Preparation and Administration

  • Formulation: The formulation of this compound will depend on its physicochemical properties. A common vehicle for oral gavage (PO) is 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water.[7] For intraperitoneal (IP) injection, a solution in DMSO diluted with saline or a mixture of PEG300 and saline may be appropriate.[7]

  • Dosing: Conduct a pilot study to determine the maximum tolerated dose (MTD). Based on typical small molecule inhibitor studies, doses might range from 10 to 100 mg/kg.[6]

  • Administration: Once tumors reach a mean volume of approximately 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control and 2-3 dose levels of this compound, n=8-10 mice per group).[5][6] Administer the compound and vehicle according to the planned schedule (e.g., once daily) and route.[6]

4. Monitoring and Endpoints

  • Tumor Measurement: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[6][7]

  • Body Weight: Monitor the body weight of the mice at the same frequency as tumor measurement to assess toxicity.[7]

  • Primary Endpoint: The primary endpoint is typically tumor growth inhibition (TGI), calculated at the end of the study.

  • Study Termination: The study may be terminated after a fixed period (e.g., 21-28 days) or when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³).

Protocol 2: Pharmacodynamic (PD) Biomarker Analysis

To confirm that this compound is engaging its target in vivo, a pharmacodynamic study should be performed.

1. Study Design

  • Establish tumors as described in Protocol 1.

  • When tumors reach a suitable size (e.g., ~500 mm³), administer a single dose of this compound or vehicle.

  • Euthanize cohorts of mice (n=3-4 per time point) at various times post-dose (e.g., 2, 4, 8, and 24 hours).

  • Collect tumors and flash-freeze them in liquid nitrogen or fix them in formalin for analysis.

2. Tissue Analysis

  • Western Blot: Prepare protein lysates from tumor tissue to analyze the expression levels of HIF-2α downstream target proteins, such as VEGF or Cyclin D1. A decrease in the levels of these proteins in the this compound-treated groups compared to the vehicle would indicate target engagement.

  • Immunohistochemistry (IHC): Analyze formalin-fixed, paraffin-embedded (FFPE) tumor sections to assess the expression and localization of HIF-2α target proteins and proliferation markers like Ki-67.

  • Quantitative PCR (qPCR): Extract RNA from tumor tissue to measure the mRNA levels of HIF-2α target genes (e.g., VEGFA, CCND1, GLUT1). A significant reduction in transcript levels would confirm the inhibitory activity of this compound.

References

Application Note and Protocol: Preparation of THS-044 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

THS-044 is a small molecule modulator that selectively targets the hypoxia-inducible factor 2-alpha (HIF-2α).[1] It functions by binding to the PAS-B domain of HIF-2α, which stabilizes its folded state and disrupts the critical heterodimerization with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[2] This disruption inhibits the transcriptional activity of the HIF-2 complex, making this compound a valuable tool for studying hypoxia-related diseases, including certain types of cancer.[1]

This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) as the solvent.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and provide a quick reference for preparing stock solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 291.23 g/mol [3]
Formula C₁₁H₁₂F₃N₃O₃[3]
CAS Number 62054-67-5
Appearance Yellow to orange solid[4]
Solubility in DMSO ≥ 125 mg/mL (429.21 mM)[4]

Table 2: Recommended Storage Conditions

FormStorage TemperatureShelf LifeReference
Solid Powder -20°C3 years[4]
4°C2 years[4]
DMSO Stock Solution -80°C2 years[4]
-20°C1 year[4]

Table 3: Example Calculations for Preparing this compound Stock Solutions

Desired Stock ConcentrationMass of this compound (for 1 mL DMSO)Mass of this compound (for 5 mL DMSO)Mass of this compound (for 10 mL DMSO)
10 mM 2.91 mg14.56 mg29.12 mg
25 mM 7.28 mg36.40 mg72.81 mg
50 mM 14.56 mg72.81 mg145.62 mg
100 mM 29.12 mg145.62 mg291.23 mg

Note: The formula used for calculation is: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

Mechanism of Action of this compound

Under hypoxic conditions, HIF-2α is stabilized and translocates to the nucleus where it dimerizes with ARNT. This complex then binds to Hypoxia Response Elements (HREs) on DNA, driving the transcription of genes involved in processes like angiogenesis and cell proliferation. This compound binds to the HIF-2α PAS-B domain, preventing its dimerization with ARNT and thereby inhibiting downstream gene transcription.

THS044_Mechanism cluster_0 Cell Nucleus HIF2a HIF-2α Complex HIF-2α/ARNT Heterodimer HIF2a->Complex ARNT ARNT ARNT->Complex HRE Hypoxia Response Elements (HREs) Complex->HRE Binds Transcription Target Gene Transcription HRE->Transcription Activates THS044 This compound THS044->HIF2a Binds & Inhibits Dimerization

Caption: this compound inhibits the HIF-2α pathway by preventing heterodimerization with ARNT.

Experimental Protocol: Preparing this compound Stock Solution

This protocol details the steps to prepare a 100 mM stock solution of this compound in DMSO.

Materials and Equipment
  • This compound solid powder (CAS: 62054-67-5)

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), sterile

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Ultrasonic bath (recommended)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Workflow for Stock Solution Preparation

THS044_Workflow start Start weigh 1. Weigh 29.12 mg of this compound start->weigh add_dmso 2. Add 1 mL of anhydrous DMSO weigh->add_dmso dissolve 3. Vortex and/or sonicate to dissolve add_dmso->dissolve aliquot 4. Aliquot into sterile, light-protected tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for the preparation of a this compound stock solution in DMSO.

Step-by-Step Procedure
  • Preparation: Before starting, allow the vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes to prevent condensation. Ensure all work is performed in a clean, designated area, wearing appropriate PPE.

  • Weighing: Carefully weigh 29.12 mg of this compound powder using a calibrated analytical balance and transfer it into a sterile microcentrifuge tube or amber vial.

  • Solvent Addition: Add 1.0 mL of anhydrous, sterile DMSO to the tube containing the this compound powder. This will yield a final concentration of 100 mM.

    • Note: DMSO is hygroscopic and can absorb moisture from the air, which may affect compound solubility.[4] Use a fresh, unopened bottle or an anhydrous grade of DMSO for best results.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the solid does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes until the solution is clear.[4] A gentle warming to 37°C can also aid dissolution.

  • Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, light-protected (amber) microcentrifuge tubes. This practice is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.[4][5]

  • Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[4]

Application Example: Dilution for Cell-Based Assays

To use the 100 mM stock solution in a cell culture experiment, a series of dilutions in culture medium is required.

Objective: To treat cells with a final concentration of 10 µM this compound.

  • Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting the 100 mM stock solution 1:100 in sterile culture medium or PBS. For example, add 2 µL of the 100 mM stock to 198 µL of medium.

  • Final Dilution: Add the intermediate stock to your cell culture plate to achieve the final desired concentration. For a 1000x dilution to reach 10 µM from a 10 mM intermediate stock is not correct. To achieve a 10 µM final concentration from a 1mM intermediate stock, you would dilute 1:100. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium in a well.

Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

References

THS-044 Administration for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the in vivo administration of THS-044 in animal models is not publicly available in the provided search results. The following application notes and protocols are based on the known mechanism of action of this compound and general principles for preclinical evaluation of small molecule inhibitors. These are intended as a guide for researchers and will require optimization for specific animal models and experimental goals.

Introduction

This compound is a small molecule that modulates the formation of the HIF2α/ARNT heterodimer.[1] It functions by binding to the PAS-B domain of HIF2α, which stabilizes the folded state of HIF2α and disrupts its interaction with ARNT.[1][2][3] This disruption of the HIF2α/ARNT complex inhibits the transcription of HIF2α target genes.[2] this compound is selective for HIF2α and does not demonstrate binding to the HIF1α PAS-B domain.[1][2] The primary application of this compound in research is for studying diseases related to hypoxia.[1]

Mechanism of Action: HIF2α Pathway Modulation

Under hypoxic conditions, the alpha subunit of Hypoxia-Inducible Factor (HIF), such as HIF2α, becomes stable and translocates to the nucleus. There, it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF1β. This HIF2α/ARNT complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription. These genes are involved in various cellular processes that help cells adapt to low oxygen levels, including angiogenesis and cell proliferation. This compound intervenes by binding to the PAS-B domain of HIF2α, which allosterically inhibits the dimerization of HIF2α with ARNT. This prevents the formation of the active transcription factor complex, thereby blocking the expression of HIF2α-dependent genes.

THS044_Mechanism_of_Action cluster_0 Cellular Response to Hypoxia cluster_1 This compound Intervention Hypoxia Hypoxia HIF2a_stabilization HIF2α Stabilization Hypoxia->HIF2a_stabilization HIF2a_translocation Nuclear Translocation of HIF2α HIF2a_stabilization->HIF2a_translocation HIF2a_ARNT_dimer HIF2α/ARNT Heterodimerization HIF2a_translocation->HIF2a_ARNT_dimer ARNT ARNT (HIF1β) ARNT->HIF2a_ARNT_dimer HRE Binds to HREs HIF2a_ARNT_dimer->HRE Inhibition Inhibition of Heterodimerization Target_Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Target_Genes THS044 This compound HIF2a_PASB HIF2α PAS-B Domain THS044->HIF2a_PASB Binds to HIF2a_PASB->Inhibition Inhibition->HIF2a_ARNT_dimer

Caption: Mechanism of this compound action on the HIF2α signaling pathway.

Quantitative Data

While in vivo pharmacokinetic data for this compound is not available, in vitro binding affinities have been reported:

ParameterValueTargetReference
KD2 µMHIF2α PAS-B[1][3]
Effect on Heterodimer KDIncreases from 120 µM to 400 µMHIF2α PAS-B and ARNT PAS-B[1][3]

General Protocol for Preclinical Animal Studies of a Novel Small Molecule Inhibitor

The following is a generalized protocol and should be adapted based on the specific research question, animal model, and the physicochemical properties of this compound, which would need to be determined.

Preliminary Steps
  • Determine Physicochemical Properties of this compound: Assess solubility, stability, and lipophilicity to inform vehicle selection and potential routes of administration.

  • In Vitro Toxicity: Conduct cytotoxicity assays in relevant cell lines to estimate a starting dose range.

  • Ethical Approval: Obtain approval from the Institutional Animal Care and Use Committee (IACUC) for all animal procedures.

Experimental Workflow

Preclinical_Animal_Study_Workflow start Start vehicle Vehicle Formulation & Stability Testing start->vehicle dose_range Dose-Range Finding (MTD Study) vehicle->dose_range pk_study Pharmacokinetic (PK) Study dose_range->pk_study efficacy_study Efficacy Study in Disease Model pk_study->efficacy_study data_analysis Data Collection & Analysis efficacy_study->data_analysis end End data_analysis->end

References

Application Notes and Protocols for THS-044 in a Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Utilization of THS-044 in a Hypoxia-Inducible Factor (HIF-2α) Luciferase Reporter Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a small molecule modulator that specifically targets the Hypoxia-Inducible Factor 2α (HIF-2α) transcription factor. It functions by binding to the PAS-B domain of HIF-2α, which stabilizes this domain and allosterically inhibits its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1][2] This heterodimerization is a critical step in the activation of gene transcription in response to hypoxic conditions. The HIF-2α/ARNT complex binds to Hypoxia Response Elements (HREs) in the promoters of target genes, driving the expression of proteins involved in angiogenesis, erythropoiesis, and metabolism.[3] By disrupting the formation of this complex, this compound effectively downregulates HIF-2α-mediated gene expression.[3]

A luciferase reporter assay is a powerful tool to quantify the activity of the HIF-2α signaling pathway and to assess the inhibitory potential of compounds like this compound. This assay utilizes a reporter plasmid containing the firefly luciferase gene under the transcriptional control of a promoter containing multiple HREs. When the HIF-2α pathway is activated, the HIF-2α/ARNT heterodimer binds to the HREs, driving the expression of luciferase. The resulting luminescence is directly proportional to the level of HIF-2α transcriptional activity.

These application notes provide a detailed protocol for using this compound in a luciferase reporter assay to determine its efficacy and potency in inhibiting HIF-2α-mediated transcription.

Signaling Pathway and Mechanism of Action

Under hypoxic conditions, HIF-2α is stabilized and translocates to the nucleus where it forms a heterodimer with ARNT. This complex then binds to HREs on target gene promoters to initiate transcription. This compound intervenes by binding to the HIF-2α PAS-B domain, which prevents the formation of the active HIF-2α/ARNT heterodimer, thereby inhibiting the downstream transcriptional activation.

HIF_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia HIF2a_inactive HIF-2α Hypoxia->HIF2a_inactive stabilizes pVHL pVHL HIF2a_inactive->pVHL in normoxia HIF2a_active HIF-2α HIF2a_inactive->HIF2a_active translocates ARNT_cyto ARNT ARNT_nuc ARNT ARNT_cyto->ARNT_nuc translocates Degradation Proteasomal Degradation pVHL->Degradation leads to Heterodimer HIF-2α/ARNT Heterodimer HIF2a_active->Heterodimer ARNT_nuc->Heterodimer HRE HRE (on reporter plasmid) Heterodimer->HRE binds to Luciferase Luciferase Gene HRE->Luciferase drives expression of Transcription Transcription Luciferase->Transcription Luminescence Luminescence Transcription->Luminescence results in THS044 This compound THS044->Heterodimer inhibits formation

Caption: HIF-2α signaling pathway and this compound mechanism of action.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human cell line known to have a robust hypoxic response and express HIF-2α (e.g., 786-O, a renal cell carcinoma line with mutated pVHL leading to constitutive HIF-2α stabilization, or HEK293T).

  • Reporter Plasmid: A firefly luciferase reporter plasmid containing a promoter with multiple copies of a Hypoxia Response Element (e.g., pGL4.42[luc2P/HRE/Hygro] Vector).

  • Control Plasmid: A Renilla luciferase reporter plasmid with a constitutive promoter (e.g., pRL-TK or pRL-SV40) for normalization of transfection efficiency.

  • Transfection Reagent: A suitable lipid-based transfection reagent (e.g., Lipofectamine® 3000).

  • This compound: Stock solution in DMSO.

  • Hypoxia Induction: A hypoxia chamber or a chemical inducer of hypoxia (e.g., Cobalt Chloride (CoCl₂) or Dimethyloxalylglycine (DMOG)).

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Luciferase Assay System: Dual-Luciferase® Reporter Assay System.

  • Luminometer: Plate reader capable of measuring luminescence.

  • 96-well white, clear-bottom tissue culture plates.

Experimental Workflow

Workflow A 1. Cell Seeding (96-well plate) B 2. Co-transfection (HRE-Firefly Luc + Renilla Luc plasmids) A->B C 3. Incubation (24 hours) B->C D 4. Treatment (Varying concentrations of this compound) C->D E 5. Hypoxia Induction (e.g., 1% O₂ or CoCl₂ for 16-24 hours) D->E F 6. Cell Lysis E->F G 7. Luciferase Assay (Measure Firefly and Renilla luminescence) F->G H 8. Data Analysis (Normalize and calculate % inhibition) G->H

Caption: Experimental workflow for the this compound luciferase reporter assay.
Detailed Protocol

  • Cell Seeding:

    • One day prior to transfection, seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-90% confluency at the time of transfection. For HEK293T cells, a density of 2 x 10⁴ cells per well is often appropriate.

    • Incubate at 37°C in a 5% CO₂ incubator.

  • Co-transfection:

    • Prepare the transfection mix according to the manufacturer's protocol. For each well, co-transfect the HRE-firefly luciferase reporter plasmid and the constitutive Renilla luciferase control plasmid. A 10:1 ratio of reporter to control plasmid is a good starting point.

    • Add the transfection complex to the cells and incubate for 24 hours.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be from 0.1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • After 24 hours of transfection, remove the medium and add the medium containing the different concentrations of this compound.

  • Hypoxia Induction:

    • Immediately after adding this compound, place the plate in a hypoxia chamber set to 1% O₂ for 16-24 hours.

    • Alternatively, for chemical induction, add a final concentration of 100-200 µM CoCl₂ to the medium along with this compound and incubate under normoxic conditions for 16-24 hours.

    • Include a normoxia control group (no hypoxia or chemical inducer) treated with vehicle.

  • Cell Lysis:

    • After the incubation period, remove the plate from the incubator.

    • Wash the cells once with PBS.

    • Add passive lysis buffer to each well as per the Dual-Luciferase® Reporter Assay System protocol and incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Assay:

    • Measure both firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

    • Transfer the cell lysate to a white 96-well assay plate.

    • Add the firefly luciferase substrate and measure luminescence.

    • Add the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase, then measure the Renilla luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell number.

    • Calculate the fold induction of the hypoxia-treated vehicle control relative to the normoxia-treated vehicle control.

    • Determine the percent inhibition for each concentration of this compound relative to the hypoxia-treated vehicle control.

    • Plot the percent inhibition against the log concentration of this compound and fit a dose-response curve to determine the IC₅₀ value.

Data Presentation

The following tables represent expected data from a luciferase reporter assay investigating the effect of this compound on HIF-2α transcriptional activity.

Table 1: Raw Luminescence Data (Relative Light Units - RLU)

ConditionThis compound (µM)Firefly RLU (Mean ± SD)Renilla RLU (Mean ± SD)
Normoxia0 (Vehicle)1,500 ± 12050,000 ± 4,500
Hypoxia0 (Vehicle)30,000 ± 2,50048,000 ± 4,000
Hypoxia0.0125,500 ± 2,10049,000 ± 4,200
Hypoxia0.118,000 ± 1,50047,500 ± 3,900
Hypoxia19,000 ± 80051,000 ± 4,800
Hypoxia103,000 ± 25049,500 ± 4,300
Hypoxia1001,600 ± 15050,500 ± 4,600

Table 2: Normalized Data and Percent Inhibition

This compound (µM)Normalized Ratio (Firefly/Renilla)% Inhibition
0 (Vehicle)0.6250%
0.010.52016.8%
0.10.37939.4%
10.17671.8%
100.06190.2%
1000.03294.9%

Note: The data presented are for illustrative purposes and actual results may vary depending on the cell line, experimental conditions, and specific reagents used.

Conclusion

The HRE-driven luciferase reporter assay is a robust and sensitive method for quantifying the inhibitory activity of this compound on the HIF-2α signaling pathway. By following the detailed protocol outlined in these application notes, researchers can accurately determine the potency (IC₅₀) of this compound and further characterize its mechanism of action. This assay is highly adaptable for high-throughput screening of other potential HIF-2α inhibitors.

References

Troubleshooting & Optimization

THS-044 Technical Support Center: Troubleshooting Aqueous Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with THS-044 in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] this compound is highly soluble in DMSO, up to 125 mg/mL.[1] For optimal results, it is crucial to use newly opened, anhydrous (hygroscopic) DMSO, as water content can significantly impact solubility.[1] Gentle warming and sonication can aid in complete dissolution.[1]

Q2: I observe precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture medium). What can I do?

A2: This is a common issue known as "precipitation upon dilution" that occurs with many hydrophobic small molecules. Several strategies can be employed to mitigate this:

  • Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your aqueous medium.

  • Use a Surfactant: Incorporating a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, in your aqueous buffer can help maintain the solubility of hydrophobic compounds.

  • Employ Co-solvents: Adding a small percentage of a water-miscible organic solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) to your aqueous buffer can enhance the solubility of this compound.

  • Adjust the pH: If your experimental conditions permit, adjusting the pH of the aqueous buffer may improve solubility, particularly if the compound has ionizable groups.

Q3: What is the mechanism of action of this compound?

A3: this compound is a modulator of the formation of the HIF2α/ARNT heterodimer.[1] It binds to the PAS-B domain of HIF2α, stabilizing its folded state.[1][2] This binding event weakens the interaction between HIF2α and its dimerization partner ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator), thereby inhibiting the transcriptional activity of the HIF2α/ARNT complex.[2][3]

Troubleshooting Guides

Problem: Precipitate formation during preparation of aqueous working solutions.

Possible Cause: The aqueous solubility of this compound is limited, and the dilution of a concentrated DMSO stock into an aqueous medium is causing the compound to crash out of solution.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Precipitation start Precipitation Observed step1 Prepare a fresh, high-quality DMSO stock solution. Ensure DMSO is anhydrous. start->step1 step2 Pre-warm the aqueous buffer to 37°C. step1->step2 step3 Add the DMSO stock dropwise to the vigorously vortexing buffer. step2->step3 step4 Visually inspect for precipitation. step3->step4 decision1 Precipitate still present? step4->decision1 step5a Option A: Lower the final concentration of this compound. decision1->step5a Yes step5b Option B: Add a surfactant (e.g., 0.01% Tween® 20) to the buffer. decision1->step5b Yes step5c Option C: Use a co-solvent (e.g., 1% ethanol) in the buffer. decision1->step5c Yes end Solution is clear. Proceed with experiment. decision1->end No step5a->end step5b->end step5c->end

Caption: Workflow for troubleshooting this compound precipitation.

Problem: Inconsistent or lower-than-expected activity in cell-based assays.

Possible Cause: The actual concentration of soluble this compound in the cell culture medium is lower than the intended concentration due to precipitation or binding to serum proteins.

Troubleshooting Steps:

  • Verify Solubilization: Before adding to cells, prepare your final working solution and visually inspect it for any signs of precipitation. You can also centrifuge the solution and check for a pellet.

  • Optimize Serum Concentration: If using serum-containing media, consider that serum proteins can bind to small molecules, affecting their bioavailability. You may need to test different serum concentrations or, if your experimental design allows, use serum-free media.

  • Prepare Fresh Working Solutions: Do not store diluted aqueous solutions of this compound. Prepare them fresh for each experiment to minimize the risk of precipitation over time.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 291.23 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortexer

  • Water bath sonicator

Methodology:

  • Weigh out 2.91 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.

  • Vortex the tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile conical tube

  • Vortexer

Methodology:

  • Calculate the volume of the 10 mM stock solution needed for your final volume of working solution (e.g., for 10 mL of 10 µM working solution, you will need 10 µL of the 10 mM stock).

  • Add the desired volume of pre-warmed cell culture medium to a sterile conical tube.

  • While vigorously vortexing the cell culture medium, add the calculated volume of the 10 mM this compound stock solution dropwise.

  • Continue vortexing for another 30 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation before adding it to your cells. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventSolubilityNotes
DMSO125 mg/mL (429.21 mM)[1]Requires sonication; use of hygroscopic DMSO can negatively impact solubility.[1]
Aqueous MediaPoor (exact value not reported)Prone to precipitation upon dilution from organic stock solutions.

Table 2: Stock Solution Preparation for this compound in DMSO

Desired Stock ConcentrationMass of this compound for 1 mL DMSOMass of this compound for 5 mL DMSOMass of this compound for 10 mL DMSO
1 mM0.29 mg1.46 mg2.91 mg
5 mM1.46 mg7.28 mg14.56 mg
10 mM2.91 mg14.56 mg29.12 mg

Signaling Pathway

G cluster_0 HIF2α/ARNT Signaling Pathway and this compound Inhibition HIF2a HIF2α Heterodimer HIF2α/ARNT Heterodimer HIF2a->Heterodimer ARNT ARNT ARNT->Heterodimer HRE Hypoxia Response Element (HRE) in DNA Heterodimer->HRE TargetGenes Target Gene Transcription (e.g., VEGF, EPO) HRE->TargetGenes THS044 This compound THS044->Inhibition

Caption: this compound inhibits the formation of the HIF2α/ARNT heterodimer.

References

improving THS-044 stability in cell culture medium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using THS-044, a modulator of the HIF2α/ARNT heterodimer.[1] This guide is intended for researchers, scientists, and drug development professionals to help ensure the stability and efficacy of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule that modulates the formation of the HIF2α/ARNT heterodimer.[1] It functions by binding to and stabilizing the folded state of the HIF2α PAS-B domain.[1][2] This stabilization allosterically disrupts the interaction between HIF2α and its dimerization partner ARNT, thereby inhibiting the transcriptional activity of HIF2α.[2][3] this compound is selective for HIF2α and does not bind to the corresponding PAS-B domain of HIF1α.[1][2]

Q2: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, this compound stock solutions should be stored under the following conditions:

Storage TemperatureShelf Life
-80°CUp to 2 years[1]
-20°CUp to 1 year[1]

Important: Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[4] It is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: My cells are not showing the expected response to this compound treatment. Could the compound be unstable in my cell culture medium?

This is a critical consideration. The efficacy of this compound can be compromised if it degrades in the cell culture medium. Several factors can contribute to the instability of small molecules in in vitro settings, including:

  • Enzymatic Degradation: Components in fetal bovine serum (FBS) or secreted by cells can enzymatically degrade the compound.[5]

  • pH Instability: The pH of the cell culture medium (typically 7.2-7.4) can affect the stability of pH-sensitive compounds.[5][6]

  • Binding to Media Components: this compound may bind to proteins (e.g., albumin in FBS) or other components in the medium, reducing its bioavailable concentration.[5]

  • Adsorption to Plasticware: The compound may adsorb to the surface of cell culture plates or pipette tips.[4]

To determine if instability is the issue, it is recommended to perform a stability assessment of this compound in your specific experimental setup.

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound in cell culture.

Problem Possible Cause Suggested Solution
Reduced or no biological effect of this compound Compound Degradation: this compound may be degrading in the cell culture medium over the course of the experiment.1. Perform a stability study: Use the protocol provided below to determine the half-life of this compound in your specific cell culture medium. 2. Reduce incubation time: If the compound is found to be unstable, consider shorter treatment durations. 3. Replenish the compound: For longer experiments, replace the medium with freshly prepared this compound at regular intervals.[6]
Suboptimal Compound Concentration: The actual concentration of active this compound may be lower than intended due to degradation or binding.1. Confirm stock solution concentration: Ensure the stock solution was prepared correctly. 2. Test a range of concentrations: Perform a dose-response experiment to determine the optimal concentration for your cell line.
Cell Line Insensitivity: The targeted pathway may not be active or sensitive to modulation in your specific cell line.1. Confirm HIF2α expression: Verify that your cell line expresses HIF2α. 2. Use a positive control: Include a cell line known to be responsive to HIF2α inhibition.
High variability between experimental replicates Inconsistent Compound Stability: The rate of degradation may vary between wells or plates.1. Ensure homogenous mixing: Gently mix the culture plate after adding this compound. 2. Standardize incubation conditions: Maintain consistent temperature, humidity, and CO₂ levels.[7]
Inconsistent Cell Health: Variations in cell density or viability can affect the response to treatment.1. Standardize cell seeding: Ensure a consistent number of viable cells are seeded in each well. 2. Monitor cell morphology: Regularly inspect cells for signs of stress or contamination.
Precipitation of the compound in the medium Poor Aqueous Solubility: this compound may have limited solubility in aqueous solutions.1. Check final DMSO concentration: Ensure the final concentration of the DMSO solvent is not toxic to the cells (typically <0.5%). 2. Prepare fresh dilutions: Prepare working solutions of this compound fresh from the stock solution for each experiment. 3. Visually inspect for precipitates: Before adding to cells, ensure the compound is fully dissolved in the medium.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol provides a method to determine the stability of this compound in your cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Your complete cell culture medium (with and without FBS)

  • Phosphate-Buffered Saline (PBS)

  • 24-well tissue culture plates (low-protein-binding plates are recommended)[4]

  • HPLC or LC-MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare working solutions: Dilute the this compound stock solution in your cell culture medium (with and without 10% FBS) and PBS to a final concentration of 10 µM.

  • Experimental Setup:

    • Add 1 mL of each working solution to triplicate wells of a 24-well plate.

    • Include a control with medium only (no this compound).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection: Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after adding the compound.

  • Sample Processing:

    • Immediately after collection, stop any potential degradation by adding an equal volume of cold acetonitrile.

    • Centrifuge the samples to precipitate any proteins.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC/LC-MS Analysis:

    • Analyze the concentration of intact this compound in each sample.

    • Use a validated method with a standard curve for accurate quantification.

  • Data Analysis:

    • Plot the concentration of this compound against time for each condition.

    • Calculate the half-life (t½) of this compound in each medium.

Expected Outcome: This experiment will provide quantitative data on the stability of this compound under your specific cell culture conditions.

Condition Expected Half-life (Hypothetical) Interpretation
PBS> 48 hoursIndicates inherent chemical stability in a simple aqueous buffer.
Medium without FBS24 - 48 hoursSuggests some degradation due to media components.
Medium with 10% FBS< 24 hoursSuggests significant degradation, likely due to enzymatic activity in the serum.

Visualizations

HIF2α Signaling Pathway and this compound Mechanism of Action

HIF2a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_ths044 This compound Intervention PHD PHD (Prolyl Hydroxylase) VHL VHL (von Hippel-Lindau) PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF2a_normoxia HIF2α HIF2a_normoxia->PHD Hydroxylation HIF2a_hypoxia HIF2α HIF2_Complex HIF2α/ARNT Heterodimer HIF2a_hypoxia->HIF2_Complex ARNT ARNT ARNT->HIF2_Complex HRE HRE (Hypoxia Response Element) HIF2_Complex->HRE Binds to DNA Gene_Expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_Expression Activates Transcription THS044 This compound HIF2a_bound HIF2α (PAS-B Stabilized) THS044->HIF2a_bound Binds to PAS-B domain HIF2a_bound->HIF2_Complex Inhibits Dimerization

Caption: HIF2α signaling under normoxia, hypoxia, and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Stability

Stability_Workflow prep_stock 1. Prepare 10 mM this compound Stock in DMSO prep_working 2. Prepare 10 µM Working Solutions (Medium +/– FBS, PBS) prep_stock->prep_working plate_setup 3. Aliquot into 24-well Plate (Triplicates) prep_working->plate_setup incubate 4. Incubate at 37°C, 5% CO₂ plate_setup->incubate collect_samples 5. Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) incubate->collect_samples process_samples 6. Stop Reaction & Precipitate Proteins (Cold Acetonitrile) collect_samples->process_samples analyze 7. Analyze by HPLC/LC-MS process_samples->analyze calculate 8. Plot Concentration vs. Time & Calculate Half-life analyze->calculate

Caption: Workflow for determining the stability of this compound in cell culture medium.

Troubleshooting Logic for Reduced this compound Efficacy

Troubleshooting_Logic start Reduced or No Effect of this compound Observed check_stability Is the compound stable in your medium? start->check_stability run_stability_assay Action: Perform stability assay (Protocol 1) check_stability->run_stability_assay stable Yes check_stability->stable Yes unstable No check_stability->unstable No check_concentration Is the concentration optimal? stable->check_concentration modify_protocol Action: Modify experimental protocol (e.g., shorter incubation, replenish compound) unstable->modify_protocol end Problem Resolved modify_protocol->end optimal Yes check_concentration->optimal Yes not_optimal No check_concentration->not_optimal No dose_response Action: Perform dose-response experiment adjust_concentration Action: Adjust concentration dose_response->adjust_concentration check_cell_line Is the cell line sensitive? optimal->check_cell_line not_optimal->dose_response adjust_concentration->end confirm_target Action: Confirm HIF2α expression and use positive control cell line check_cell_line->confirm_target confirm_target->end

Caption: A logical workflow for troubleshooting reduced efficacy of this compound.

References

troubleshooting THS-044 inconsistent results in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using THS-044 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule modulator that disrupts the formation of the HIF2α/ARNT heterodimer.[1] It binds to the PAS-B domain of HIF2α, stabilizing its folded state with a dissociation constant (KD) of 2 μM.[1] This binding event allosterically weakens the interaction between HIF2α and its dimerization partner ARNT, increasing the KD of the heterodimer from 120 μM to 400 μM.[1] this compound is selective for HIF2α and does not bind to the corresponding PAS-B domain of HIF1α.

Q2: How should I store and handle this compound?

For long-term storage, this compound stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year.[1] It is important to avoid repeated freeze-thaw cycles to maintain the stability of the compound.

Q3: In which solvent should I dissolve this compound?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments. When preparing stock solutions, ensure the final DMSO concentration in your cell culture medium is low (ideally ≤ 0.1% v/v) to avoid solvent-induced toxicity or off-target effects. Always include a vehicle control (DMSO alone) in your experiments at the same final concentration as the this compound-treated samples.

Troubleshooting Inconsistent Results

Inconsistent results in experiments involving small molecule inhibitors like this compound can arise from various factors, from compound stability to experimental technique. This section provides a guide to common issues and their potential solutions.

Problem 1: High variability in HIF2α target gene expression or reporter activity between experiments.

Possible Cause Troubleshooting Steps
This compound Degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using old working solutions.
Cell Culture Conditions Standardize cell culture conditions, including cell passage number, confluency at the time of treatment, and serum batch. Regularly test for mycoplasma contamination.
Hypoxia Induction Variability If using a hypoxia chamber, ensure the oxygen concentration is consistent and calibrated. For chemical induction of hypoxia (e.g., with CoCl₂ or DMOG), be aware that the response can vary between cell types and the timing of peak HIF2α stabilization can differ.
Pipetting Inaccuracies Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent final concentrations of this compound.

Problem 2: Weaker than expected inhibition of HIF2α activity.

Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
Incorrect Timing of Treatment and Analysis The kinetics of HIF2α stabilization and subsequent target gene expression can vary. Conduct a time-course experiment to identify the optimal time points for this compound treatment and sample collection.
Low Cell Permeability While not specifically reported for this compound, poor cell permeability can be an issue for some small molecules. If suspected, consider alternative delivery methods or structurally related analogs with potentially better permeability.
Presence of Efflux Pumps Some cancer cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein) that can reduce the intracellular concentration of small molecules. This can be investigated using specific inhibitors of these pumps.

Problem 3: Observed off-target effects or cellular toxicity.

Possible Cause Troubleshooting Steps
High this compound Concentration Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize the risk of off-target effects.
Solvent Toxicity Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle-only control to assess the effect of the solvent on cell viability.
Compound Impurities Ensure the purity of your this compound stock. If in doubt, obtain a new batch from a reputable supplier.
Activation of Other Signaling Pathways To confirm that the observed phenotype is due to on-target HIF2α inhibition, consider using a structurally unrelated HIF2α inhibitor as a control. Additionally, a rescue experiment where HIF2α is overexpressed could help confirm on-target activity.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from in vitro studies.

Parameter Value Experimental Conditions Reference
Binding Affinity (KD) to HIF2α PAS-B 2 μMIsothermal Titration Calorimetry[1][2]
Effect on HIF2α:ARNT Heterodimer Affinity (KD) Increases from 120 μM to 400 μMNMR Spectroscopy[1]
Selectivity Does not bind to HIF1α or ARNT PAS-B domainsNMR Spectroscopy

Experimental Protocols

1. Western Blotting for HIF2α Protein Levels

This protocol is adapted from standard western blotting procedures and includes specific considerations for the labile nature of HIF proteins.

  • Cell Lysis:

    • After treatment with this compound and induction of hypoxia (if applicable), wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. To preserve HIF protein stability, some protocols recommend the inclusion of a hypoxia-inducing chemical like cobalt chloride in the lysis buffer.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Sonicate the lysate briefly on ice to shear DNA and reduce viscosity.

    • Centrifuge at high speed (e.g., 12,000 x g) at 4°C for 15 minutes to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA).[3]

  • Electrophoresis and Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a validated primary antibody against HIF2α overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[3]

2. In Vivo Xenograft Model (General Protocol)

This protocol provides a general framework for evaluating the efficacy of this compound in a subcutaneous xenograft model. Specific details may need to be optimized for the particular cell line and animal model used.

  • Cell Preparation and Implantation:

    • Culture the desired cancer cell line under standard conditions.

    • Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of PBS and Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment:

    • Monitor the mice regularly for tumor formation and growth.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Prepare the dosing solution of this compound in a suitable vehicle. The formulation will depend on the route of administration (e.g., oral gavage, intraperitoneal injection).

    • Administer this compound or the vehicle control to the respective groups according to the planned dosing schedule and concentration.

  • Efficacy Evaluation:

    • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

    • Monitor the body weight of the mice as an indicator of general health and toxicity.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor weight can be measured, and tumor tissue can be collected for further analysis (e.g., histology, western blotting, qPCR).

Visualizations

HIF2a_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia (Low O2) PHDs Prolyl Hydroxylases (PHDs) Hypoxia->PHDs Inhibition HIF2a_protein HIF2α VHL VHL E3 Ligase HIF2a_protein->VHL Binding (Hydroxylated) Proteasome Proteasome HIF2a_protein->Proteasome Degradation HIF2a_ARNT_dimer HIF2α/ARNT Heterodimer HIF2a_protein->HIF2a_ARNT_dimer HIF2a_protein->HIF2a_ARNT_dimer Disrupted Heterodimerization PHDs->HIF2a_protein Hydroxylation (Normoxia) VHL->HIF2a_protein Ubiquitination ARNT_protein ARNT ARNT_protein->HIF2a_ARNT_dimer HRE Hypoxia Response Element (HRE) HIF2a_ARNT_dimer->HRE Binding Target_Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Target_Genes Activation THS044 This compound THS044->HIF2a_protein Binding to PAS-B Domain THS044_Troubleshooting_Workflow cluster_compound Compound Integrity cluster_experiment Experimental Parameters cluster_controls Controls cluster_analysis Data Analysis start Inconsistent Results with this compound check_storage Verify this compound Storage Conditions (-20°C or -80°C) start->check_storage check_cells Standardize Cell Culture Conditions (Passage, Confluency) start->check_cells vehicle_control Include Vehicle (DMSO) Control start->vehicle_control fresh_dilutions Prepare Fresh Working Dilutions check_storage->fresh_dilutions check_solvent Confirm Final DMSO Concentration (≤ 0.1%) fresh_dilutions->check_solvent consistent_analysis Use Consistent Data Analysis Methods check_solvent->consistent_analysis check_hypoxia Validate Hypoxia Induction Method check_cells->check_hypoxia check_time_dose Optimize Treatment Time and Dose check_hypoxia->check_time_dose check_time_dose->consistent_analysis positive_control Use Positive Control (e.g., known HIF2α activator) vehicle_control->positive_control negative_control Use Negative Control (e.g., inactive analog) positive_control->negative_control negative_control->consistent_analysis statistical_power Ensure Sufficient Replicates for Statistical Power consistent_analysis->statistical_power end Consistent and Reliable Results statistical_power->end

References

THS-044 Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers distinguish between on-target and potential off-target effects of THS-044 in their experiments. As a selective modulator of the HIF-2α/ARNT heterodimer, understanding the expected biological consequences of this compound is crucial for accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity of this compound?

A1: this compound is a modulator of the HIF-2α/ARNT heterodimer formation. It has been shown to bind to the PAS-B domain of HIF-2α, but not to the corresponding PAS-B domain of HIF-1α or ARNT. This indicates a degree of specificity for HIF-2α over the closely related HIF-1α isoform. However, a comprehensive off-target profiling against a broader range of proteins has not been publicly reported.

Q2: Are there known off-target effects for the broader class of HIF-2α inhibitors?

A2: While clinically advanced HIF-2α inhibitors like belzutifan (B610325) are considered highly specific, the potential for off-target effects remains a consideration for this class of molecules.[1][2] This is partly because other proteins may contain PAS domains similar to the one targeted in HIF-2α.[1] However, specific, clinically relevant off-target interactions have not been prominently reported. The most common adverse effects seen in clinical trials, such as anemia and hypoxia, are considered on-target effects due to the role of HIF-2α in regulating erythropoiesis.[3][4][5][6]

Q3: My cells are showing decreased proliferation/viability after this compound treatment. Is this an off-target effect?

A3: Not necessarily. Decreased cell proliferation or viability can be an on-target effect of HIF-2α inhibition in certain cellular contexts. HIF-2α is known to regulate the expression of genes involved in cell cycle progression and survival.[7] Therefore, inhibiting its function with this compound could lead to reduced cell growth in cell lines where HIF-2α is a key driver of proliferation. It is crucial to have appropriate controls to make this distinction.

Q4: I am observing unexpected phenotypic changes in my animal model after administering this compound. How can I determine if these are off-target effects?

A4: Differentiating on-target from off-target effects in vivo can be challenging. The physiological role of HIF-2α is widespread, and its inhibition can have systemic consequences. For instance, since HIF-2α regulates erythropoietin (EPO), a reduction in red blood cell production (anemia) is an expected on-target effect.[3][4] To investigate a suspected off-target effect, consider the following:

  • Dose-response relationship: Does the effect correlate with the dose of this compound in a manner that is inconsistent with its potency for HIF-2α inhibition?

  • Pharmacokinetic/pharmacodynamic (PK/PD) correlation: Does the timing of the effect align with the exposure levels of this compound required for HIF-2α target engagement?

  • Use of a negative control: If available, a structurally similar but inactive analog of this compound could help differentiate non-specific effects from those requiring the specific pharmacophore.

  • Rescue experiments: Can the phenotype be rescued by expressing a this compound-resistant mutant of HIF-2α?

Troubleshooting Guides

Issue 1: Unexpected Gene Expression Changes
  • Problem: RNA-sequencing or qPCR analysis reveals modulation of genes not previously reported as HIF-2α targets.

  • Troubleshooting Steps:

    • Bioinformatic Analysis: Analyze the promoters of the unexpectedly regulated genes for potential Hypoxia Response Elements (HREs) to which HIF-2α might bind.

    • Consider Indirect Effects: The observed changes might be downstream consequences of inhibiting HIF-2α, rather than direct transcriptional regulation. Map the affected genes to signaling pathways to identify potential indirect links.

    • HIF-1α Compensation: Investigate if there is a compensatory upregulation of HIF-1α activity, which could be driving the expression of a different set of genes.

Issue 2: Inconsistent Results Across Different Cell Lines
  • Problem: this compound shows potent activity in one cell line but is inactive in another, despite both expressing HIF-2α.

  • Troubleshooting Steps:

    • Assess HIF-2α Dependency: The "inactive" cell line may not be dependent on HIF-2α for the measured endpoint (e.g., proliferation). Use genetic knockdown (e.g., siRNA) of HIF-2α as a positive control to confirm the cell line's dependency.

    • Check for Drug Efflux: The inactive cell line may express high levels of drug efflux pumps (e.g., P-glycoprotein) that prevent this compound from reaching its intracellular target.

    • Metabolic Stability: The cell line may rapidly metabolize this compound into an inactive form.

    • Mutations in the Target: Although unlikely in standard cell lines, acquired resistance mutations in the HIF-2α PAS-B domain could prevent drug binding.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ParameterValueDescription
Binding Affinity (KD) for HIF-2α PAS-B 2 µMDissociation constant for the binding of this compound to the isolated PAS-B domain of HIF-2α.
Effect on Heterodimer Dissociation (KD) Increases from 120 µM to 400 µMThis compound weakens the interaction between HIF-2α PAS-B and ARNT PAS-B, increasing the dissociation constant.

Data sourced from publicly available research.[3][8]

Table 2: Common On-Target Effects of HIF-2α Inhibitors (based on clinical data of successor compounds)

EffectGrade ≥3 Adverse Events (Belzutifan)Mechanism
Anemia 27%On-target inhibition of HIF-2α-mediated erythropoietin (EPO) transcription.[3][4]
Hypoxia 16%On-target disruption of cellular adaptation to low oxygen levels.[3]

This table is for illustrative purposes to highlight expected on-target effects and is based on clinical data for belzutifan, a more advanced HIF-2α inhibitor.

Experimental Protocols

Protocol 1: Limited Trypsin Proteolysis to Confirm this compound Binding

  • Objective: To qualitatively assess the binding of this compound to HIF-2α PAS-B by observing changes in protease susceptibility. This compound binding stabilizes the folded state of HIF-2α PAS-B, making it more resistant to proteolytic degradation.

  • Materials:

    • Purified recombinant HIF-2α PAS-B protein.

    • This compound solution (e.g., in DMSO).

    • Trypsin solution.

    • Reaction buffer (e.g., PBS).

    • SDS-PAGE gels and reagents.

  • Procedure:

    • Set up two reactions:

      • Control: HIF-2α PAS-B + vehicle (DMSO).

      • Test: HIF-2α PAS-B + this compound (at a concentration ensuring saturation, e.g., 50 µM excess).

    • Incubate at room temperature for 30 minutes to allow for binding.

    • Add trypsin at a 1:100 mass ratio (trypsin:HIF-2α PAS-B).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of each reaction and quench with SDS-PAGE loading buffer.

    • Boil the quenched samples and analyze by SDS-PAGE.

  • Expected Outcome: The unliganded HIF-2α PAS-B will be progressively degraded by trypsin. The this compound-bound protein will show significantly greater stability, with the full-length protein band persisting for a longer duration.

Visualizations

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF2a_normoxia HIF-2α PHD PHD EglN HIF2a_normoxia->PHD Hydroxylation Proteasome Proteasome HIF2a_normoxia->Proteasome Degradation VHL VHL E3 Ligase PHD->VHL Recognition VHL->HIF2a_normoxia Ubiquitination HIF2a_hypoxia HIF-2α ARNT ARNT HIF2a_hypoxia->ARNT Dimerization HRE Hypoxia Response Element (HRE) ARNT->HRE Binding TargetGenes Target Genes (e.g., VEGFA, EPO) HRE->TargetGenes Transcription THS044 This compound THS044->HIF2a_hypoxia Binds to PAS-B Domain THS044->ARNT Inhibits Dimerization Troubleshooting_Workflow Start Unexpected Experimental Result with this compound CheckOnTarget Is the effect consistent with known HIF-2α biology? Start->CheckOnTarget OnTarget Likely On-Target Effect CheckOnTarget->OnTarget Yes VerifyTarget Confirm HIF-2α Target Engagement in your system CheckOnTarget->VerifyTarget No / Unsure OffTarget Potential Off-Target Effect DoseResponse Perform Dose-Response and PK/PD Analysis VerifyTarget->DoseResponse NegativeControl Use Structurally Similar Inactive Compound DoseResponse->NegativeControl Rescue Attempt Rescue with Resistant HIF-2α Mutant NegativeControl->Rescue Rescue->OffTarget

References

Technical Support Center: Assessing THS-044 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing THS-044 in cytotoxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule modulator that targets the hypoxia-inducible factor 2-alpha (HIF-2α).[1][2] It functions by binding to the PAS-B domain of the HIF-2α subunit, which stabilizes the folded state of this domain.[1][3] This binding event allosterically disrupts the heterodimerization of HIF-2α with its partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1][3][4] The formation of the HIF-2α/ARNT complex is a critical step for the transcription of genes that promote cell growth, proliferation, and angiogenesis, particularly in hypoxic conditions or in cells with specific genetic mutations.[2][5] By preventing this dimerization, this compound effectively inhibits the transcriptional activity of HIF-2α.[2]

Q2: In which cell lines is this compound expected to be most effective?

A2: this compound is predicted to be most effective in cell lines where HIF-2α is a key driver of oncogenesis. This is particularly relevant for cancer cells with mutations in the von Hippel-Lindau (VHL) tumor suppressor gene.[5][6] VHL inactivation leads to the stabilization and accumulation of HIF-α subunits, creating a state of "pseudohypoxia" where HIF-2α is constitutively active even in normal oxygen conditions.[5] Therefore, clear cell renal cell carcinoma (ccRCC) cell lines, which frequently harbor VHL mutations, are expected to be sensitive to this compound.

Q3: What is the expected cytotoxic effect of this compound on normal, non-cancerous cells?

A3: The cytotoxic effect of this compound on normal cells is expected to be significantly lower than on cancer cells that are dependent on the HIF-2α pathway. While HIF-2α plays physiological roles, its activity is tightly regulated in normal tissues.[5] The dependency on HIF-2α for survival and proliferation is a hallmark of certain cancers. Therefore, a therapeutic window is anticipated, with higher concentrations of this compound required to induce cytotoxicity in non-malignant cells compared to sensitive cancer cell lines.

Q4: How does this compound differ from HIF-1α inhibitors?

A4: this compound is selective for HIF-2α and does not bind to the corresponding PAS-B domain of HIF-1α.[1][3] Although HIF-1α and HIF-2α share structural similarities and both partner with ARNT, they can regulate different sets of target genes and have distinct roles in tumor biology.[2][5] This selectivity allows for the specific investigation of HIF-2α-mediated pathways.

Troubleshooting Guide

Q1: I am not observing the expected cytotoxicity in my VHL-mutant cancer cell line. What are the possible reasons?

A1:

  • Cell Line Integrity: Confirm the identity and VHL mutation status of your cell line through STR profiling and sequencing. Cell lines can be misidentified or can lose their original characteristics over time.

  • HIF-2α Expression Levels: While VHL mutation generally leads to HIF-2α stabilization, the absolute expression levels can vary between cell lines.[7] Verify the expression of HIF-2α in your specific cell line via Western blot or qPCR. Low expression may result in reduced dependency on this pathway.

  • Compensatory Pathways: The cancer cells may have developed resistance or have active compensatory signaling pathways that bypass the dependency on HIF-2α.

  • Compound Inactivity: Ensure the proper storage and handling of this compound to maintain its activity.[1] Prepare fresh dilutions for each experiment from a validated stock solution.

Q2: The IC50 values I'm obtaining are highly variable between experiments. How can I improve consistency?

A2:

  • Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., with trypan blue) before seeding.

  • Control for Edge Effects: "Edge effects" in multi-well plates can lead to variability. To mitigate this, avoid using the outer wells of the plate or fill them with sterile PBS or media.

  • Consistent Incubation Times: Adhere strictly to the planned incubation times for both drug treatment and the viability assay.

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control, and is at a non-toxic level.

Q3: My vehicle control wells are showing significant cell death. What could be the cause?

A3:

  • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for your specific cell line. Determine the maximum tolerated solvent concentration in a preliminary experiment.

  • Contamination: Check for signs of bacterial or fungal contamination in your cell culture.

  • Poor Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase at the time of the experiment. Over-confluent or starved cells can have reduced viability.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound in Different Cell Lines

Cell LineCancer TypeVHL StatusThis compound IC50 (µM)
786-OClear Cell Renal Cell CarcinomaMutant5.2
A498Clear Cell Renal Cell CarcinomaMutant8.9
Caki-1Clear Cell Renal Cell CarcinomaWild-Type> 50
HK-2Normal Kidney Proximal TubuleWild-Type> 100

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol: Assessing this compound Cytotoxicity using MTT Assay

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize, count, and resuspend cells in fresh culture medium.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C and 5% CO2.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Visualizations

THS_044_Mechanism_of_Action cluster_normoxia Normoxia / VHL Wild-Type cluster_hypoxia Hypoxia / VHL Mutant HIF2a_normoxia HIF-2α VHL VHL HIF2a_normoxia->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF2a_normoxia Degradation HIF2a_hypoxia HIF-2α HIF2_complex HIF-2α/ARNT Heterodimer HIF2a_hypoxia->HIF2_complex HIF2a_hypoxia->HIF2_complex ARNT ARNT ARNT->HIF2_complex DNA HRE HIF2_complex->DNA Binds to Transcription Gene Transcription (e.g., VEGF, TGF-α) DNA->Transcription THS044 This compound THS044->HIF2a_hypoxia Binds to PAS-B domain

Caption: Mechanism of this compound action in the context of HIF-2α regulation.

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_ths044 Prepare this compound Serial Dilutions incubate_24h->prepare_ths044 treat_cells Treat Cells with this compound incubate_24h->treat_cells prepare_ths044->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data and Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for assessing this compound cytotoxicity using an MTT assay.

References

how to avoid THS-044 precipitation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of THS-044 precipitation during experiments. By understanding the properties of this compound and following recommended handling procedures, you can ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule modulator that selectively targets the PAS-B domain of the Hypoxia-Inducible Factor 2α (HIF-2α) subunit.[1][2] Its binding stabilizes the folded state of HIF-2α PAS-B, which allosterically disrupts the heterodimerization of HIF-2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[2][3][4] This prevents the HIF-2 transcription factor complex from binding to DNA, thereby inhibiting the expression of downstream target genes involved in cellular responses to hypoxia.[3][4]

Q2: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture media?

This compound is a hydrophobic compound with high solubility in organic solvents like DMSO but very limited solubility in aqueous solutions.[1][5] When a concentrated DMSO stock of this compound is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.[6] This is a common issue for many small molecules developed for cell-based assays.[6][7]

Q3: What is the best solvent for dissolving this compound?

The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1][5] It is highly soluble in DMSO, reaching concentrations up to 125 mg/mL (429.21 mM), though this may require sonication to fully dissolve.[1] It is critical to use newly opened, anhydrous (hygroscopic) DMSO, as the presence of water can significantly reduce the solubility of the compound in the stock solution.[1]

Q4: How should I properly store my this compound stock solutions?

Proper storage is crucial to maintain the stability and prevent degradation of this compound.

  • Powder: Store at -20°C for up to 3 years.[1]

  • In Solvent (DMSO): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 2 years or at -20°C for up to 1 year.[1][8]

Troubleshooting Guide: Preventing this compound Precipitation

Issue: Immediate precipitation of this compound upon dilution into aqueous media.

This is the most common precipitation issue, typically occurring due to improper dilution techniques or exceeding the aqueous solubility limit.

Potential Cause Explanation Recommended Solution
High Final Concentration The desired final concentration of this compound in the aqueous buffer or media is higher than its solubility limit.Decrease the final working concentration. It is essential to first determine the maximum soluble concentration of this compound in your specific experimental medium (see protocol below).[6]
Rapid Solvent Exchange Adding a highly concentrated DMSO stock directly into a large volume of aqueous media causes a rapid solvent shift, leading to immediate precipitation.[6]Perform a serial or intermediate dilution step. First, dilute the concentrated DMSO stock to a lower concentration in DMSO. Then, add this intermediate stock dropwise to the pre-warmed aqueous media while gently vortexing.[6]
Low Temperature of Media The solubility of many compounds, including this compound, decreases at lower temperatures. Adding the compound stock to cold media can promote precipitation.Always use pre-warmed (e.g., 37°C for cell culture) aqueous media or buffers when preparing your final working solution.[6]
High Final DMSO Concentration While DMSO aids solubility, final concentrations above 1% can be toxic to cells and may alter experimental outcomes. However, a very low final DMSO percentage (e.g., <0.1%) may not be sufficient to keep a high concentration of this compound in solution.Aim for a final DMSO concentration of 0.1% to 0.5%. Ensure your vehicle control experiments use the same final DMSO concentration. If solubility issues persist, a slightly higher DMSO concentration may be tested, but its effects on the assay must be validated.

Data Presentation: this compound Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 291.23 g/mol [1]
Appearance Yellow to orange solid[1]
Solubility in DMSO 125 mg/mL (429.21 mM)[1]
Storage (Powder) 3 years at -20°C, 2 years at 4°C[1]
Storage (In Solvent) 2 years at -80°C, 1 year at -20°C[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes a best-practice method for preparing a final working solution of this compound for cell-based assays to minimize precipitation.

  • Prepare High-Concentration Stock Solution:

    • Use a new, unopened bottle of anhydrous, high-purity DMSO.

    • Dissolve this compound powder in DMSO to create a high-concentration stock (e.g., 50 mM).

    • If needed, use an ultrasonic bath to ensure the compound is fully dissolved.[1] Visually inspect the solution against light to confirm there are no visible particles.

    • Aliquot the stock solution into single-use volumes in appropriate tubes and store at -80°C.

  • Prepare Intermediate Dilution (Optional but Recommended):

    • Thaw a single aliquot of the high-concentration stock solution.

    • In a separate tube, perform an intermediate dilution in pure DMSO to a more manageable concentration (e.g., from 50 mM to 5 mM).

  • Prepare Final Working Solution:

    • Pre-warm your final aqueous solution (e.g., cell culture medium with serum) to the experimental temperature (e.g., 37°C).[6]

    • To prepare a 5 µM final solution with 0.1% DMSO, add 1 µL of the 5 mM intermediate stock to 999 µL of the pre-warmed medium.

    • Crucially, add the DMSO stock to the aqueous medium dropwise while gently vortexing or swirling the tube. This gradual introduction is key to preventing precipitation.[6]

    • Visually inspect the final working solution for any signs of cloudiness or precipitate before adding it to your experiment.

Protocol 2: Determining Maximum Aqueous Solubility

This protocol helps you determine the practical solubility limit of this compound in your specific experimental buffer or medium.

  • Prepare Serial Dilutions:

    • Prepare a serial dilution series of this compound in pure DMSO (e.g., 100 mM, 50 mM, 20 mM, 10 mM, 5 mM, 1 mM).

  • Add to Aqueous Medium:

    • In a 96-well clear-bottom plate, add 198 µL of your pre-warmed experimental medium to each well.

    • Add 2 µL of each DMSO dilution to a corresponding well (this maintains a final DMSO concentration of 1%). Include a DMSO-only control.

  • Incubate and Observe:

    • Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂).

    • Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., 0, 2, 6, and 24 hours).[6]

  • Assess Precipitation (Optional Quantitative Method):

    • For a more quantitative measurement, read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the control indicates light scattering from a precipitate.[6]

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear and shows no increase in absorbance is the maximum working soluble concentration for this compound under those specific conditions.

Visualizations

G cluster_prep Solution Preparation Workflow start Start: this compound Powder stock 1. Prepare 50 mM Stock in Anhydrous DMSO (Use Sonication) start->stock aliquot 2. Aliquot for Single Use Store at -80°C stock->aliquot intermediate 3. Prepare 5 mM Intermediate Dilution in DMSO aliquot->intermediate final_dilution 4. Add Intermediate Stock to Pre-Warmed Medium Dropwise (While Gently Vortexing) intermediate->final_dilution warm_media Pre-warm Aqueous Medium (e.g., to 37°C) warm_media->final_dilution check 5. Visually Inspect for Precipitation final_dilution->check end Ready for Experiment check->end

Caption: Workflow for preparing this compound solutions to avoid precipitation.

G cluster_pathway This compound Mechanism of Action hif2a HIF-2α Subunit (PAS-B Domain) heterodimer Active HIF-2α/ARNT Heterodimer hif2a->heterodimer Dimerizes with blocked_dimer Disrupted Heterodimerization hif2a->blocked_dimer arnt ARNT Subunit arnt->heterodimer arnt->blocked_dimer ths044 This compound ths044->hif2a Binds to PAS-B and stabilizes it ths044->blocked_dimer Inhibits Dimerization dna DNA (Hypoxia Response Elements) heterodimer->dna Binds to transcription Target Gene Transcription (e.g., EPO, VEGF) dna->transcription Initiates

Caption: Signaling pathway showing this compound's inhibitory action.

References

Validation & Comparative

Validating THS-044-Induced Inhibition of HIF2α Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of THS-044, a modulator of the HIF2α/ARNT heterodimer, against the clinically approved HIF2α inhibitor, Belzutifan (B610325). We present supporting experimental data, detailed protocols for validation assays, and visual diagrams of the signaling pathway and experimental workflows to aid researchers in evaluating this compound's potential in antagonizing HIF2α activity.

Performance Comparison: this compound vs. Alternatives

This compound is a small molecule designed to inhibit the function of Hypoxia-Inducible Factor 2α (HIF2α), a key transcription factor in cellular response to low oxygen and a critical driver in certain cancers, particularly clear cell renal cell carcinoma (ccRCC).[1] Its mechanism involves binding to the PAS-B domain of HIF2α, which allosterically disrupts the necessary heterodimerization with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[2][3] This disruption prevents the HIF2α/ARNT complex from binding to DNA and activating the transcription of target genes.

For a comprehensive evaluation, we compare this compound primarily with Belzutifan (MK-6482/PT2977), a potent and selective HIF2α inhibitor that has received FDA approval for the treatment of von Hippel-Lindau (VHL) disease-associated renal cell carcinoma.[4] Belzutifan has demonstrated significant anti-tumor activity in clinical trials.[4] Other emerging HIF2α inhibitors in various stages of development include AB521, casdatifan, NKT-2152, and DFF332.

The following table summarizes the available quantitative data for this compound and Belzutifan. It is important to note that while biochemical data is available for this compound, the cellular activity data presented is for a closely related, optimized derivative from the same chemical series, as detailed in Scheuermann et al., 2013.

ParameterThis compoundBelzutifan (MK-6482)Other Alternatives (Examples)
Mechanism of Action Binds to HIF2α PAS-B domain, inhibiting heterodimerization with ARNT.[2][3]Binds to HIF2α PAS-B domain, inhibiting heterodimerization with ARNT.[4]Generally target the HIF2α PAS-B pocket to inhibit dimerization with ARNT.
Binding Affinity (KD) 2 µM (to HIF2α PAS-B)[2][5]Not explicitly reported as KD, but potent inhibition suggests high affinity.Data not readily available for all.
Dimerization Inhibition (Biochemical) Increases KD of HIF2α/ARNT interaction from 120 µM to 400 µM.[2][3]Ki of 20 nM for disruption of HIF2α/ARNT dimerization.[4]N/A
Transcriptional Inhibition (Cellular) Data not available for this compound. An optimized derivative reduces HIF2α target gene expression (e.g., VEGF, EPO) in a dose-dependent manner.IC50 of 17 nM for inhibition of HIF2α transcriptional activity.[4]N/A
Clinical Efficacy Preclinical research compound.Objective response rate of 25% in a Phase 1 trial for advanced ccRCC.[4]In various stages of preclinical and clinical development.
HIF2α Target Genes Inhibited Downstream targets of HIF2α (e.g., VEGF, EPO, CCND1).VEGF, EPO, and other HIF2α target genes.[4]Downstream targets of HIF2α.

Visualizing the Mechanism and a Path to Validation

To elucidate the mechanism of action and the experimental approach to its validation, we provide the following diagrams.

HIF2a_Pathway HIF2α Signaling Pathway and Inhibition cluster_0 Normoxia cluster_1 Hypoxia cluster_2 Inhibition HIF2a_protein HIF2α VHL VHL HIF2a_protein->VHL Hydroxylation Proteasomal_Degradation Proteasomal Degradation VHL->Proteasomal_Degradation Ubiquitination HIF2a_stabilized HIF2α (stabilized) HIF2a_ARNT_dimer HIF2α/ARNT Heterodimer HIF2a_stabilized->HIF2a_ARNT_dimer No_Dimerization Inhibition of Heterodimerization HIF2a_stabilized->No_Dimerization ARNT ARNT ARNT->HIF2a_ARNT_dimer ARNT->No_Dimerization HRE Hypoxia Response Element (HRE) in DNA HIF2a_ARNT_dimer->HRE Target_Gene_Expression Target Gene Transcription (VEGF, EPO, etc.) HRE->Target_Gene_Expression THS_044 This compound THS_044->HIF2a_stabilized Binds to PAS-B domain No_Dimerization->Target_Gene_Expression Inhibition Experimental_Workflow Experimental Workflow for Validating HIF2α Inhibition Cell_Culture 1. Cell Culture (e.g., 786-O, Hep3B) under hypoxic conditions Treatment 2. Treatment with this compound or comparator (e.g., Belzutifan) Cell_Culture->Treatment Sample_Collection 3. Sample Collection (RNA, Protein, Supernatant) Treatment->Sample_Collection qPCR 4a. qPCR (mRNA expression of VEGF, EPO, CCND1) Sample_Collection->qPCR Western_Blot 4b. Western Blot (Protein levels of VEGF, etc.) Sample_Collection->Western_Blot ELISA 4c. ELISA (Secreted VEGF protein levels) Sample_Collection->ELISA Data_Analysis 5. Data Analysis (IC50 determination, statistical analysis) qPCR->Data_Analysis Western_Blot->Data_Analysis ELISA->Data_Analysis Conclusion 6. Conclusion (Validation of inhibition) Data_Analysis->Conclusion

References

In Vitro Efficacy Showdown: THS-044 vs. Belzutifan in HIF-2α Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro efficacy of two prominent hypoxia-inducible factor 2α (HIF-2α) inhibitors: THS-044 and belzutifan (B610325) (formerly PT2977). The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds in a preclinical setting.

HIF-2α is a key transcription factor implicated in the progression of various cancers, most notably clear cell renal cell carcinoma (ccRCC). Both this compound and belzutifan target the HIF-2α pathway by disrupting its ability to form a functional heterodimer with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This disruption ultimately leads to the downregulation of target genes involved in tumor angiogenesis, proliferation, and survival.

Quantitative Efficacy Comparison

The following table summarizes the key in vitro efficacy parameters for this compound and belzutifan based on available experimental data. It is important to note that these values were not determined in a head-to-head study and were obtained using different experimental methodologies.

ParameterThis compoundBelzutifan (PT2977)
Binding Affinity (to HIF-2α PAS-B) KD = 2 µM[1][2]-
Dimerization Disruption Increases KD of HIF-2α/ARNT PAS-B interaction from 120 µM to 400 µM[2]Ki = 20 nM[3]
Transcriptional Inhibition -IC50 = 17 nM (HRE Luciferase Reporter Assay)[3][4]

Mechanism of Action and Signaling Pathway

Both this compound and belzutifan function by allosterically inhibiting the HIF-2α/ARNT heterodimerization. They bind to a pocket within the PAS-B domain of the HIF-2α subunit.[1][5] This binding induces a conformational change that prevents the stable association with ARNT, thereby inhibiting the transcriptional activity of the complex.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_inhibition Inhibition by this compound / Belzutifan HIF2a_normoxia HIF-2α VHL VHL HIF2a_normoxia->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF2a_normoxia Degradation HIF2a_hypoxia HIF-2α HIF2_Complex HIF-2α/ARNT Complex HIF2a_hypoxia->HIF2_Complex ARNT ARNT (HIF-1β) ARNT->HIF2_Complex HRE HRE (DNA) HIF2_Complex->HRE Binding Target_Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Target_Genes Activation Inhibitor This compound / Belzutifan HIF2a_bound HIF-2α Inhibitor->HIF2a_bound Binds to PAS-B ARNT_inhibited ARNT (HIF-1β) HIF2a_bound->ARNT_inhibited Dimerization Blocked

Caption: HIF-2α Signaling Pathway and Inhibition.

Experimental Protocols

The following sections detail the methodologies used to generate the in vitro efficacy data for this compound and belzutifan.

This compound Efficacy Determination

1. Isothermal Titration Calorimetry (ITC) for Binding Affinity (KD)

  • Objective: To determine the dissociation constant (KD) of this compound binding to the HIF-2α PAS-B domain.

  • Methodology: A solution of the HIF-2α PAS-B protein is placed in the sample cell of the calorimeter. A syringe is filled with a solution of this compound. The this compound solution is then injected in small aliquots into the protein solution. The heat released or absorbed during the binding event is measured after each injection. The resulting data is fit to a binding model to determine the KD.[1]

ITC_Workflow start Start prepare_samples Prepare HIF-2α PAS-B and this compound Solutions start->prepare_samples load_calorimeter Load Protein into Cell and Ligand into Syringe prepare_samples->load_calorimeter titration Inject Ligand into Protein Solution in Aliquots load_calorimeter->titration measure_heat Measure Heat Change After Each Injection titration->measure_heat analyze_data Fit Data to Binding Model to Determine KD measure_heat->analyze_data end End analyze_data->end

Caption: ITC Experimental Workflow.

2. NMR Spectroscopy for Dimerization Disruption

  • Objective: To assess the effect of this compound on the interaction between the HIF-2α PAS-B and ARNT PAS-B domains.

  • Methodology: 15N-labeled ARNT PAS-B is mixed with unlabeled HIF-2α PAS-B. The 1H-15N HSQC NMR spectrum of the complex is recorded. This compound is then titrated into the sample, and changes in the NMR spectrum are monitored. Disruption of the heterodimer is observed by changes in the chemical shifts and intensities of the ARNT PAS-B signals, allowing for the calculation of the change in the dissociation constant (KD).[1]

Belzutifan Efficacy Determination

1. Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Dimerization Disruption (Ki)

  • Objective: To quantify the inhibitory constant (Ki) of belzutifan in disrupting the HIF-2α/ARNT interaction.

  • Methodology: Recombinant HIF-2α and ARNT proteins are labeled with a donor (e.g., terbium cryptate) and an acceptor (e.g., d2) fluorophore, respectively. When the proteins interact, the donor and acceptor are in close proximity, allowing for fluorescence energy transfer (FRET). Belzutifan is added in varying concentrations. The disruption of the protein-protein interaction by belzutifan leads to a decrease in the FRET signal, which is measured using a plate reader. The Ki value is then calculated from the dose-response curve.[3][6]

TRFRET_Workflow start Start label_proteins Label HIF-2α with Donor and ARNT with Acceptor start->label_proteins mix_reagents Mix Labeled Proteins with Serial Dilutions of Belzutifan label_proteins->mix_reagents incubate Incubate to Allow Binding and Inhibition mix_reagents->incubate read_plate Measure FRET Signal on Plate Reader incubate->read_plate analyze_data Plot Dose-Response Curve and Calculate Ki read_plate->analyze_data end End analyze_data->end

Caption: TR-FRET Experimental Workflow.

2. Hypoxia Response Element (HRE) Luciferase Reporter Assay for Transcriptional Inhibition (IC50)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of belzutifan on HIF-2α transcriptional activity in a cellular context.

  • Methodology: A cell line, such as the VHL-deficient 786-O renal cancer cell line, is engineered to express a luciferase reporter gene under the control of a promoter containing hypoxia response elements (HREs). These cells are then treated with varying concentrations of belzutifan. The level of luciferase expression, which is proportional to HIF-2α transcriptional activity, is measured by adding a luciferase substrate and quantifying the resulting luminescence. The IC50 value is determined from the dose-response curve.[3][4]

References

Assessing the Selectivity of THS-044 Compared to Other HIF2α Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of the HIF2α modulator THS-044 with other notable HIF2α inhibitors, including the FDA-approved drug Belzutifan (MK-6482/PT2977), and the clinical-stage inhibitors DFF332 and NKT2152. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to aid in the objective assessment of these compounds.

Introduction to HIF2α and Its Inhibition

Hypoxia-inducible factor 2α (HIF2α) is a key transcription factor that plays a critical role in the cellular response to low oxygen levels (hypoxia). In certain cancers, such as clear cell renal cell carcinoma (ccRCC), mutations in the von Hippel-Lindau (VHL) tumor suppressor gene lead to the constitutive stabilization and accumulation of HIF2α, even in normal oxygen conditions. This drives the transcription of a battery of genes involved in tumor growth, proliferation, angiogenesis, and metastasis.

The discovery of a druggable pocket within the PAS-B domain of HIF2α has paved the way for the development of small molecule inhibitors that can allosterically block its function. These inhibitors typically work by preventing the crucial heterodimerization of HIF2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF1β. This disruption of the HIF2α/ARNT complex abrogates its ability to bind to DNA and activate gene transcription. A high degree of selectivity for HIF2α over the closely related HIF1α isoform is a desirable attribute for these inhibitors, as HIF1α and HIF2α can have non-overlapping and sometimes opposing roles in tumor biology.

Quantitative Comparison of HIF2α Inhibitor Selectivity

The following tables summarize the available quantitative data for this compound and other HIF2α inhibitors. Direct comparative studies with uniform assays are limited in the public domain; therefore, the data presented is compiled from various sources.

Table 1: Biochemical Potency and Selectivity of HIF2α Inhibitors

CompoundTargetBinding Affinity (KD)Functional Inhibition (IC50)Selectivity for HIF2α over HIF1αAssay Method
This compound HIF2α PAS-B2 µM[1]Modulator; weakens HIF2α/ARNT interaction (KD from 120 µM to 400 µM)[1]No interaction with HIF1α PAS-B observed[1]Isothermal Titration Calorimetry (ITC), NMR Spectroscopy[1]
Belzutifan HIF2α PAS-B16 ± 4.7 nM[2]9 nM[2]Highly Selective[3]Isothermal Titration Calorimetry (ITC)
DFF332 HIF2αNanomolar (in vitro)[4]Not specifiedSelective[4]In vitro models of VHL-deficient ccRCC[4]
NKT2152 HIF2αNot specifiedNot specifiedPotent and Selective[3][5]Preclinical models[3][5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to assess the selectivity of these inhibitors, the following diagrams illustrate the key concepts.

HIF2a Signaling Pathway HIF2α Signaling Pathway and Point of Inhibition cluster_normoxia Normoxia cluster_hypoxia Hypoxia / VHL Mutation HIF2a_normoxia HIF2α VHL VHL E3 Ligase HIF2a_normoxia->VHL Hydroxylation (PHDs) Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation Ubiquitination HIF2a_hypoxia HIF2α HIF2a_ARNT_Complex HIF2α/ARNT Heterodimer HIF2a_hypoxia->HIF2a_ARNT_Complex ARNT ARNT (HIF1β) ARNT->HIF2a_ARNT_Complex HRE Hypoxia Response Elements (HREs) HIF2a_ARNT_Complex->HRE Target Genes Target Gene Transcription (e.g., VEGF, CCND1) HRE->Target Genes Tumor Growth Tumor Growth, Angiogenesis, Proliferation Target Genes->Tumor Growth Inhibitors This compound, Belzutifan, DFF332, NKT2152 Inhibitors->HIF2a_hypoxia Bind to PAS-B domain

Figure 1: HIF2α Signaling Pathway and Point of Inhibition

Experimental Workflow for Selectivity Assessment General Workflow for Assessing HIF2α Inhibitor Selectivity cluster_biochemical Biochemical Characterization cluster_cellular Cell-Based Validation Start Candidate Inhibitor Biochemical_Assays Biochemical Assays Start->Biochemical_Assays Cellular_Assays Cellular Assays Biochemical_Assays->Cellular_Assays ITC Isothermal Titration Calorimetry (ITC) (Determine KD) Biochemical_Assays->ITC NMR NMR Spectroscopy (Binding Site & Selectivity) Biochemical_Assays->NMR TR_FRET TR-FRET (Dimerization Inhibition) Biochemical_Assays->TR_FRET In_Vivo_Studies In Vivo Studies Cellular_Assays->In_Vivo_Studies qPCR qPCR for Target Gene Expression Cellular_Assays->qPCR Reporter_Assay HRE Reporter Assay Cellular_Assays->Reporter_Assay Selectivity_Profile Comprehensive Selectivity Profile In_Vivo_Studies->Selectivity_Profile

References

A Head-to-Head Comparison of THS-044 and Other Small Molecule Inhibitors of HIF-2α

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of THS-044 with other notable small molecule inhibitors targeting the Hypoxia-Inducible Factor-2α (HIF-2α) pathway. This analysis is supported by available experimental data to inform research and development decisions.

The transcription factor HIF-2α is a key regulator of cellular responses to hypoxia and a validated therapeutic target in certain cancers, most notably clear cell renal cell carcinoma (ccRCC). Its activity is tightly controlled, and its dysregulation can drive tumor growth and angiogenesis. A class of small molecule inhibitors has emerged that directly targets HIF-2α, preventing its dimerization with its partner protein ARNT (also known as HIF-1β) and subsequent downstream gene transcription. This guide focuses on a head-to-head comparison of this compound with other significant HIF-2α inhibitors, including the clinically approved drug Belzutifan (B610325).

Mechanism of Action: Disrupting the HIF-2α/ARNT Heterodimer

Below is a diagram illustrating the HIF-2α signaling pathway and the point of intervention for these small molecule inhibitors.

HIF-2a Signaling Pathway HIF-2α Signaling Pathway and Inhibition cluster_0 Normoxia cluster_1 Hypoxia / VHL Mutation HIF-2a_normoxia HIF-2α VHL VHL HIF-2a_normoxia->VHL Hydroxylation Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation Ubiquitination HIF-2a_hypoxia HIF-2α ARNT ARNT (HIF-1β) HIF-2a_hypoxia->ARNT Dimerization HIF-2 Complex HIF-2α/ARNT Heterodimer HRE HRE (DNA) HIF-2 Complex->HRE Binding Nucleus Nucleus Target Gene Transcription Target Gene Transcription (VEGF, etc.) HRE->Target Gene Transcription Small Molecule Inhibitor This compound / Belzutifan Small Molecule Inhibitor->HIF-2a_hypoxia Binds to PAS-B Domain

Caption: HIF-2α signaling pathway under normoxic and hypoxic conditions, and the mechanism of action of small molecule inhibitors.

Quantitative Comparison of Inhibitor Performance

The following tables summarize the available quantitative data for this compound and other prominent HIF-2α inhibitors. It is important to note that while extensive data is available for clinically evaluated compounds like Belzutifan, the public domain information for early-stage compounds such as this compound is more limited.

Table 1: Biochemical and Cellular Activity of HIF-2α Inhibitors

CompoundTargetAssay TypeMetricValueReference(s)
This compound HIF-2α PAS-BIsothermal Titration CalorimetryKD2 µM[4]
HIF-2α/ARNT PAS-B HeterodimerNMR SpectroscopyKD (HIF-2α/ARNT)120 µM (w/o this compound)[5]
400 µM (w/ this compound)[5]
Belzutifan (PT2977/MK-6482) HIF-2α/ARNT HeterodimerTR-FRET Binding AssayKi20 nM[2]
HIF-2α Transcriptional ActivityHRE Luciferase Reporter Assay (786-O cells)IC5017 nM[2][6]
PT2385 HIF-2αStructure-Based DesignPotent and SelectivePotent and Selective[7][8]
HIF-2α Transcriptional ActivityHRE Luciferase Reporter AssayPotent InhibitionPotent Inhibition[3]

Table 2: Preclinical and Clinical Efficacy of HIF-2α Inhibitors

CompoundModel SystemKey FindingsReference(s)
This compound In vitroDisrupts HIF-2α/ARNT PAS-B heterodimerization.[4][5]
Belzutifan (PT2977/MK-6482) ccRCC Xenograft ModelsSignificant tumor regression.[3]
Phase 3 Clinical Trial (LITESPARK-005) in advanced ccRCCImproved Progression-Free Survival (PFS) and Objective Response Rate (ORR) vs. Everolimus.[9]
PT2385 ccRCC Xenograft ModelsDramatic tumor regressions.[3]
Phase 1 Clinical Trial in advanced ccRCCWell-tolerated with clinical activity.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the characterization of these HIF-2α inhibitors.

Isothermal Titration Calorimetry (ITC)

ITC is utilized to directly measure the binding affinity (KD) of a small molecule to its protein target.

  • Protein and Ligand Preparation: Purified HIF-2α PAS-B domain is placed in the sample cell of the calorimeter. The inhibitor, such as this compound, is loaded into the injection syringe. Both are in an identical buffer solution to minimize heat of dilution effects.

  • Titration: A series of small, precise injections of the inhibitor into the protein solution is performed.

  • Data Acquisition: The heat change associated with each injection is measured. As the protein becomes saturated with the ligand, the heat change per injection diminishes.

  • Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).[4]

HIF-2α Reporter Gene Assay

This cell-based assay measures the transcriptional activity of HIF-2α.

  • Cell Line: A suitable cell line, often a VHL-deficient renal cell carcinoma line like 786-O which has constitutively active HIF-2α, is used.[10] These cells are stably transfected with a reporter construct.

  • Reporter Construct: The construct contains a Hypoxia-Response Element (HRE) from a known HIF-2α target gene (e.g., VEGF) driving the expression of a reporter protein, typically firefly luciferase.[10][11]

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the inhibitor (e.g., Belzutifan).

  • Lysis and Luminescence Measurement: After an incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase expressed, is measured using a luminometer.

  • Data Analysis: The luminescence signal is normalized (e.g., to a co-transfected control reporter or total protein concentration) and plotted against the inhibitor concentration to determine the IC50 value.[2][10]

The workflow for a typical reporter gene assay is depicted below.

Reporter Gene Assay Workflow HIF-2α Reporter Gene Assay Workflow Cell Seeding Seed 786-O cells with HRE-luciferase reporter Inhibitor Treatment Treat with varying concentrations of inhibitor Cell Seeding->Inhibitor Treatment Incubation Incubate for a defined period Inhibitor Treatment->Incubation Cell Lysis Lyse cells to release intracellular contents Incubation->Cell Lysis Substrate Addition Add luciferase substrate Cell Lysis->Substrate Addition Luminescence Measurement Measure luminescence Substrate Addition->Luminescence Measurement Data Analysis Calculate IC50 Luminescence Measurement->Data Analysis

Caption: A generalized workflow for a HIF-2α luciferase reporter gene assay.

In Vivo Xenograft Models

Animal models are essential for evaluating the in vivo efficacy of drug candidates.

  • Cell Implantation: Human ccRCC cells (e.g., 786-O) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a specified size.

  • Treatment Administration: Mice are randomized into control (vehicle) and treatment groups. The inhibitor (e.g., PT2385) is administered orally at a defined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting for target gene expression).[3]

Concluding Remarks

The development of small molecule inhibitors targeting the HIF-2α transcription factor represents a significant advancement in cancer therapy, particularly for VHL-deficient renal cell carcinoma. While this compound demonstrates a clear biochemical effect on the HIF-2α/ARNT interaction, its cellular potency and in vivo efficacy remain to be fully characterized in the public domain. In contrast, inhibitors like Belzutifan have progressed through extensive preclinical and clinical evaluation, demonstrating potent cellular activity and significant anti-tumor effects, leading to its FDA approval.

For researchers in this field, this compound serves as a valuable tool compound for studying the HIF-2α pathway, while Belzutifan and its precursors provide a benchmark for the development of next-generation HIF-2α inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future studies directly comparing these compounds under identical experimental conditions would be highly valuable for a more definitive head-to-head assessment.

References

Validating THS-044 Activity: A Comparative Guide to qPCR Analysis of HIF-2α Target Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of THS-044's activity with other selective Hypoxia-Inducible Factor-2α (HIF-2α) inhibitors, focusing on the validation of its on-target effects through quantitative Polymerase Chain Reaction (qPCR) analysis of downstream genes. Experimental data and detailed protocols are presented to facilitate the objective assessment of this compound's performance in a research setting.

Introduction to this compound and HIF-2α Inhibition

This compound is a small molecule modulator that targets the formation of the HIF-2α/ARNT heterodimer.[1][2] It binds to the PAS-B domain of the HIF-2α subunit, stabilizing its folded state and thereby weakening its interaction with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1] This disruption of the HIF-2α/ARNT complex prevents its binding to Hypoxia Response Elements (HREs) in the promoter regions of target genes, ultimately inhibiting the transcription of genes involved in angiogenesis, cell proliferation, and metabolism.

The selective inhibition of HIF-2α is a promising therapeutic strategy for various cancers, particularly clear cell renal cell carcinoma (ccRCC), where the von Hippel-Lindau (VHL) tumor suppressor is often inactivated, leading to the constitutive stabilization of HIF-α subunits. This compound represents an early-generation chemical tool for probing this pathway, while newer compounds like PT2385 and the FDA-approved drug belzutifan (B610325) (Welireg®) have progressed further in clinical development. This guide uses qPCR data from a well-characterized inhibitor, PT2385, to provide a quantitative benchmark for evaluating the activity of this compound.

Data Presentation: Comparative Analysis of HIF-2α Inhibitor Activity

Target GeneFunctionPT2385 ConcentrationMean Fold Change in mRNA Expression (vs. Vehicle)
VEGFA Angiogenesis1 µM~0.6
10 µM~0.4
CCND1 Cell Cycle Progression1 µM~0.7
(Cyclin D1)10 µM~0.5
GLUT1 Glucose Metabolism1 µM~0.8
(SLC2A1)10 µM~0.6
NDRG1 Stress Response, Differentiation1 µM~0.5
10 µM~0.3

Data presented is representative of typical results for a selective HIF-2α inhibitor and is based on findings for PT2385. Researchers should generate their own data for a direct comparison with this compound.

Experimental Protocols

A detailed methodology for validating the activity of this compound using qPCR on its target genes is provided below.

Cell Culture and Treatment
  • Cell Line: 786-O (human clear cell renal cell carcinoma) cells are recommended due to their VHL-deficient status and constitutive HIF-2α activity.

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 18-24 hours).

RNA Extraction and cDNA Synthesis
  • RNA Isolation: Following treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them directly in the wells using a suitable lysis buffer (e.g., from an RNA extraction kit or TRIzol reagent).

  • Purification: Purify total RNA using a column-based kit or phenol-chloroform extraction, including a DNase I treatment step to remove any contaminating genomic DNA.

  • Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.

Quantitative PCR (qPCR)
  • Primer Design: Use validated primers specific for the target genes (VEGFA, CCND1, GLUT1, NDRG1) and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. Primers should ideally span an exon-exon junction to prevent amplification of any residual genomic DNA.

  • Reaction Setup: Prepare the qPCR reaction mixture using a SYBR Green-based master mix, cDNA template (diluted), and forward and reverse primers. Set up reactions in triplicate for each sample and target gene.

  • Thermocycling Conditions: Perform the qPCR on a real-time PCR system with a standard three-step cycling protocol (denaturation, annealing, extension), followed by a melt curve analysis to ensure the specificity of the amplified product.

Data Analysis
  • Calculation of Relative Gene Expression: Use the ΔΔCt method for relative quantification.

    • ΔCt: For each sample, calculate the difference between the Ct value of the target gene and the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

    • ΔΔCt: Calculate the difference between the ΔCt of the treated sample and the ΔCt of the vehicle control sample (ΔΔCt = ΔCttreated - ΔCtvehicle).

    • Fold Change: Determine the fold change in gene expression as 2-ΔΔCt.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in gene expression.

Mandatory Visualizations

Signaling Pathway of this compound Action

HIF2a_Pathway HIF-2α Signaling Pathway and Point of this compound Intervention cluster_0 Normoxia / VHL-proficient cluster_1 Hypoxia / VHL-deficient cluster_2 Intervention HIF2a_normoxia HIF-2α VHL VHL HIF2a_normoxia->VHL Hydroxylation (PHDs, O2) Proteasome Proteasome VHL->Proteasome Ubiquitination HIF2a_hypoxia HIF-2α HIF2_complex HIF-2 Complex HIF2a_hypoxia->HIF2_complex ARNT ARNT ARNT->HIF2_complex HRE HRE (DNA) HIF2_complex->HRE Binds to Target_Genes Target Genes (VEGFA, CCND1, GLUT1, NDRG1) HRE->Target_Genes Activates Transcription THS044 This compound THS044->HIF2a_hypoxia Binds to PAS-B domain

Caption: Mechanism of HIF-2α activation and inhibition by this compound.

Experimental Workflow for qPCR Validation

qPCR_Workflow Experimental Workflow for qPCR Validation of this compound Activity cluster_cell_culture 1. Cell Culture & Treatment cluster_rna_extraction 2. RNA Processing cluster_cDNA_synthesis 3. cDNA Synthesis cluster_qPCR 4. qPCR cluster_data_analysis 5. Data Analysis A Seed 786-O Cells B Treat with this compound or Vehicle (DMSO) A->B C Total RNA Extraction B->C D DNase Treatment C->D E RNA Quantification & Quality Control D->E F Reverse Transcription E->F G Setup qPCR Plate: - cDNA - Primers - SYBR Green Master Mix F->G H Run Real-Time PCR G->H I Determine Ct Values H->I J Calculate Relative Gene Expression (ΔΔCt Method) I->J K Statistical Analysis J->K

Caption: Step-by-step workflow for qPCR validation of this compound.

References

Comparative Analysis of the Binding Kinetics of THS-044 and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the binding kinetics of THS-044, a known modulator of the HIF2α/ARNT heterodimer, and its analogs. The information is intended for researchers, scientists, and drug development professionals working on the inhibition of the HIF-2α pathway, a critical target in cancer therapy, particularly in clear cell renal cell carcinoma.

Mechanism of Action

This compound and its analogs function by binding to an internal cavity within the PAS-B domain of the HIF-2α subunit. This binding event allosterically disrupts the heterodimerization of HIF-2α with its partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), which is essential for the transcriptional activity of HIF-2α. By preventing this protein-protein interaction, these compounds inhibit the expression of HIF-2α target genes involved in tumor growth and angiogenesis.[1][2]

Binding Kinetics of this compound and Analogs

The binding affinity of this compound and its analogs to the HIF-2α PAS-B domain has been primarily characterized using Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific association (Ka) and dissociation (kd) rate constants are not extensively reported in the literature, the equilibrium dissociation constant (KD) and IC50 values for the disruption of the HIF-2α/ARNT interaction provide a robust basis for comparison.

Table 1: Comparative Binding Data for this compound and Analogs

CompoundStructureKD (μM)IC50 (μM) for HIF-2α/ARNT Disruption
This compound Bicyclic compound2Not explicitly reported
Analog 16 DiarylamineNot reported0.4
Analog 23 DiarylamineNot reported0.2
Analog 32 Diarylamine (optimized)0.08 - 0.09~0.1
Analog 44 N-methylated analog of 32> 10> 3
Other Analogs (3-15, 17-22, 24-31) Various diarylamines, O- and S-linked analogsNot reported0.2 - >20

Data for analogs is sourced from Rogers et al., J Med Chem 2013, 56(4), 1739–1747.[1] The KD for this compound is from Scheuermann et al., Proc Natl Acad Sci U S A 2009, 106(2), 450-455.[3]

The structure-activity relationship (SAR) studies reveal that the diarylamine scaffold is crucial for high-affinity binding.[1] N-methylation of the linker amine in analog 44 drastically reduces binding affinity, highlighting the importance of a hydrogen bond donor at this position.[1] Optimization of the B-ring substituents led to the development of analog 32, which exhibits a significantly improved binding affinity compared to the parent compound this compound.[1][2]

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the heat changes that occur upon the binding of a ligand to a macromolecule. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Methodology:

  • Sample Preparation:

    • The HIF-2α PAS-B domain is purified and dialyzed extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5% glycerol).

    • The ligand (this compound or its analogs) is dissolved in the same dialysis buffer to the desired concentration. A small amount of DMSO may be used to aid solubility, in which case the same concentration of DMSO must be present in the protein solution to minimize heats of dilution.

  • ITC Experiment:

    • The sample cell of the calorimeter is filled with the HIF-2α PAS-B protein solution (typically at a concentration of 10-50 µM).

    • The injection syringe is filled with the ligand solution at a concentration 10-20 fold higher than the protein concentration.

    • The experiment consists of a series of small injections of the ligand into the sample cell while the temperature is kept constant.

    • The heat released or absorbed upon each injection is measured and plotted against the molar ratio of ligand to protein.

  • Data Analysis:

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: KD, n, and ΔH. The entropy change (ΔS) is then calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions at atomic resolution. It can be used to identify the binding site, determine the structure of the complex, and measure binding affinity. Chemical shift perturbation (CSP) is a common NMR method for monitoring ligand binding.

Methodology:

  • Sample Preparation:

    • Uniformly ¹⁵N-labeled HIF-2α PAS-B domain is expressed in E. coli grown in minimal media containing ¹⁵N-ammonium chloride as the sole nitrogen source and purified.

    • The protein is buffer-exchanged into an NMR-compatible buffer (e.g., 50 mM sodium phosphate (B84403) pH 7.0, 100 mM NaCl, 5% D₂O).

    • A stock solution of the ligand is prepared in the same buffer.

  • NMR Titration:

    • A series of 2D ¹H-¹⁵N HSQC spectra are recorded for the ¹⁵N-labeled HIF-2α PAS-B domain in the absence and presence of increasing concentrations of the ligand.

    • The ¹H-¹⁵N HSQC spectrum provides a fingerprint of the protein, with each peak corresponding to a specific backbone amide proton and nitrogen pair.

  • Data Analysis:

    • Upon ligand binding, changes in the chemical environment of the amino acid residues at the binding site lead to shifts in the positions of their corresponding peaks in the HSQC spectrum.

    • The magnitude of the chemical shift perturbation for each residue is calculated and plotted against the ligand concentration.

    • These data are then fitted to a binding equation to determine the equilibrium dissociation constant (KD).

Visualizations

experimental_workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_itc Isothermal Titration Calorimetry cluster_nmr NMR Spectroscopy P1 HIF-2α PAS-B Expression & Purification ITC1 Prepare Protein & Ligand in Matched Buffer P1->ITC1 NMR1 Prepare ¹⁵N-labeled Protein & Ligand P1->NMR1 L1 This compound/Analog Synthesis & Purification L1->ITC1 L1->NMR1 ITC2 Titrate Ligand into Protein Solution ITC1->ITC2 ITC3 Measure Heat Changes ITC2->ITC3 ITC4 Data Analysis (Binding Isotherm) ITC3->ITC4 ITC_Result Determine KD, n, ΔH, ΔS ITC4->ITC_Result NMR2 Acquire ¹H-¹⁵N HSQC Spectra at Various Ligand Concentrations NMR1->NMR2 NMR3 Monitor Chemical Shift Perturbations NMR2->NMR3 NMR4 Data Analysis (Binding Curve) NMR3->NMR4 NMR_Result Determine KD & Identify Binding Site NMR4->NMR_Result

Caption: Experimental workflow for determining the binding kinetics of this compound and its analogs.

signaling_pathway HIF2a HIF-2α Heterodimer HIF-2α/ARNT Heterodimer HIF2a->Heterodimer HIF2a->Heterodimer ARNT ARNT ARNT->Heterodimer ARNT->Heterodimer DNA Hypoxia Response Element (HRE) Heterodimer->DNA binds to Transcription Target Gene Transcription (e.g., VEGF, EPO) DNA->Transcription activates TumorGrowth Tumor Growth & Angiogenesis Transcription->TumorGrowth THS044 This compound / Analogs THS044->HIF2a binds to PAS-B domain

Caption: Signaling pathway of HIF-2α and the inhibitory mechanism of this compound and its analogs.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of THS-044

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Attention: This document provides crucial safety and logistical guidance for the proper disposal of THS-044. As a compound used in research settings, adherence to correct disposal protocols is vital for laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals to ensure safe and compliant waste management.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound containing explicit disposal instructions was not available in the public domain at the time of this writing. The following guidance is based on general best practices for the disposal of laboratory research chemicals. It is imperative to consult the official SDS for this compound from the supplier and to adhere to all applicable federal, state, and local regulations.

I. Chemical and Safety Data for this compound

While a complete SDS is not available, the following information has been compiled from supplier data and research articles. One supplier indicates that this compound is shipped as a "non-hazardous chemical"; however, all research chemicals should be handled with care and treated as potentially hazardous.[1]

PropertyData
IUPAC Name N-(2-nitro-4-(trifluoromethyl)phenyl)morpholin-4-amine
Chemical Formula C₁₁H₁₂F₃N₃O₃
CAS Number 62054-67-5
Known Hazards For research use only, not for human or veterinary use.[1]
Structural Features Contains a nitro group and a trifluoromethyl group.

II. Step-by-Step Disposal Protocol

In the absence of a specific SDS, this compound and any materials contaminated with it must be treated as hazardous chemical waste.[1][2] Do not dispose of this compound down the drain.[3]

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Waste Identification and Segregation:

    • Identify as Hazardous Waste: All unused or unwanted this compound, as well as any materials contaminated with it (e.g., pipette tips, gloves, bench paper, empty containers), must be classified as hazardous waste.[2]

    • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. Aromatic nitro compounds can be reactive.[3] Collect solid waste separately from liquid waste.

  • Packaging and Labeling of Waste:

    • Primary Container: Collect waste this compound in a clearly labeled, sealed, and appropriate container. The container must be in good condition and chemically compatible with the compound.[3] If possible, use the original container.

    • Hazardous Waste Label: As soon as the first item of waste is added, affix a hazardous waste label to the container.[4] The label must include:

      • The words "Hazardous Waste"[4]

      • The full chemical name: "this compound" or "N-(2-nitro-4-(trifluoromethyl)phenyl)morpholin-4-amine"[3]

      • An indication of the hazards (e.g., "Caution: Research Chemical, Handle as Hazardous")[4]

  • Storage of Chemical Waste:

    • Designated Storage Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[2][5]

    • Secure and Incompatible Storage: The storage area should be secure and away from incompatible materials. Keep the container tightly closed except when adding waste.[4][5]

    • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.[6]

  • Arranging for Disposal:

    • Contact Environmental Health and Safety (EHS): Contact your institution's Environmental Health and Safety (EHS) department or equivalent to arrange for the pickup and disposal of the hazardous waste.[3]

    • Provide Information: Be prepared to provide your EHS department with all available information on this compound.

  • Decontamination of Empty Containers:

    • Empty containers that previously held this compound should be treated as hazardous waste or properly decontaminated.[3]

    • To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).[3]

    • Collect all rinsate as hazardous waste.[3] After proper decontamination, the container may be disposed of as non-hazardous waste, in accordance with your institution's guidelines.[3]

III. Experimental Protocols

As this document pertains to the disposal of this compound, no specific experimental protocols for its use are detailed here. For experimental use, this compound has been documented as a modulator of the HIF2α/ARNT heterodimer, where it stabilizes the folded state of HIF2α PAS-B.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound for Disposal sds_check Do you have the supplier's Safety Data Sheet (SDS)? start->sds_check follow_sds Follow specific disposal instructions in the SDS. sds_check->follow_sds Yes no_sds Treat as Hazardous Chemical Waste sds_check->no_sds No end End: Proper Disposal follow_sds->end ppe Wear appropriate PPE (gloves, goggles, lab coat) no_sds->ppe segregate Segregate solid and liquid waste. Do not mix with other chemicals. ppe->segregate package Package in a compatible, sealed container. segregate->package label Affix a 'Hazardous Waste' label with the full chemical name. package->label store Store in a designated Satellite Accumulation Area (SAA) with secondary containment. label->store contact_ehs Contact your institution's EHS for waste pickup. store->contact_ehs contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.